Product packaging for 1-Benzylazetidine-2-carboxamide(Cat. No.:CAS No. 40432-40-4)

1-Benzylazetidine-2-carboxamide

Cat. No.: B1278376
CAS No.: 40432-40-4
M. Wt: 190.24 g/mol
InChI Key: NYSSYUHBYRIDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzylazetidine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1278376 1-Benzylazetidine-2-carboxamide CAS No. 40432-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSYUHBYRIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448772
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40432-40-4
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzylazetidine-2-carboxamide. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's characteristics for its potential applications in medicinal chemistry and organic synthesis. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental processes.

Core Physicochemical Properties

This compound, a derivative of the strained four-membered azetidine ring, is a versatile building block in the synthesis of more complex molecules.[1] Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

The quantitative data available for this compound are summarized in the table below. It is important to note that much of the publicly available data is predicted through computational models rather than determined through direct experimentation.

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₄N₂O-[2][3]
Molecular Weight 190.24 g/mol -[2][3]
CAS Number 40432-40-4-[2][3]
Density 1.198 g/cm³Predicted[2]
Boiling Point 363.3 °C at 760 mmHgPredicted[2]
Flash Point 173.5 °CPredicted[2]
LogP 1.3844Predicted[2]
Appearance White or brown solidExperimental[1]
Storage Temperature 0-8 °C-[1]

Experimental Protocols for Physicochemical Property Determination

Due to the limited availability of experimental data for this compound, this section provides detailed, generic protocols for determining key physicochemical properties. These standard methods are widely applicable to organic compounds of this nature.

Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block apparatus).

  • Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the compound.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a compound at a given pH, which significantly influences its solubility, absorption, and distribution in biological systems.[6]

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent for sparingly soluble compounds.[6] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[2]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[2]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. The pH is recorded after each incremental addition of the titrant.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[6]

Determination of Octanol-Water Partition Coefficient (LogP/LogD)

LogP (for non-ionizable compounds) and LogD (for ionizable compounds at a specific pH) are measures of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[7]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[3]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).[3]

  • Partitioning: A known amount of the compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[8]

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method for Thermodynamic Solubility

  • Equilibration: An excess amount of the solid compound is added to an aqueous buffer (e.g., at physiological pH 7.4).[9]

  • Incubation: The suspension is agitated (e.g., shaken or stirred) in a thermostated environment for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

  • Separation: The undissolved solid is removed by centrifugation and/or filtration to obtain a saturated solution.[9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or LC-MS.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Application Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination (Capillary Method) Characterization->MeltingPoint pKa pKa Determination (Potentiometric Titration) Characterization->pKa LogP LogP/LogD Determination (Shake-Flask Method) Characterization->LogP Solubility Aqueous Solubility (Shake-Flask Method) Characterization->Solubility DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Solubility->DataAnalysis DrugDev Application in Drug Development and Synthesis DataAnalysis->DrugDev

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a target compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. Its utility has been primarily documented as a synthetic intermediate in the creation of more complex molecules for pharmaceutical research.[1] Further studies are required to elucidate any potential biological targets or mechanisms of action.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzylazetidine-2-carboxamide, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway from azetidine-2-carboxylic acid, outlines the experimental protocols, and presents the expected analytical characterization of the final compound.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are valuable building blocks in organic synthesis. Their conformational rigidity and ability to introduce specific stereochemistry make them attractive scaffolds in the design of novel therapeutic agents. The N-benzyl group is a common protecting group and can also contribute to the biological activity of a molecule. The carboxamide functional group is a key feature in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets. This guide focuses on the preparation and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from azetidine-2-carboxylic acid. The overall synthetic workflow is illustrated below.

Synthesis_Workflow A Azetidine-2-carboxylic acid B Methyl azetidine-2-carboxylate A->B  Methanol, H₂SO₄ (cat.)  Reflux C Methyl 1-benzylazetidine-2-carboxylate B->C  Benzyl bromide, K₂CO₃  Acetonitrile, Reflux D This compound C->D  Aqueous Ammonia (25%)  Room Temperature

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl azetidine-2-carboxylate

  • To a solution of azetidine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl azetidine-2-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

  • Dissolve methyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (10 volumes).

  • Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure methyl 1-benzylazetidine-2-carboxylate.

Step 3: Synthesis of this compound

  • To methyl 1-benzylazetidine-2-carboxylate (1.0 eq), add a 25% aqueous solution of ammonia (10-15 volumes).

  • Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the amidation can be monitored by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield this compound.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearancePredicted: White to off-white solid
Boiling Point (predicted)363.3 °C at 760 mmHg
Density (predicted)1.198 g/cm³
Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons (Benzyl group): Multiplet in the range of δ 7.20-7.40 ppm (5H).

  • Amide Protons (-CONH₂): Two broad singlets, one around δ 6.5-7.5 ppm and another around δ 5.5-6.5 ppm (2H total).

  • Benzylic Protons (-CH₂-Ph): A singlet or two doublets (AB quartet) around δ 3.60-4.00 ppm (2H).

  • Azetidine Ring Protons:

    • CH at C2: A triplet or doublet of doublets around δ 3.50-3.80 ppm (1H).

    • CH₂ at C4: Multiplets around δ 3.00-3.40 ppm (2H).

    • CH₂ at C3: Multiplets around δ 2.00-2.50 ppm (2H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbon (-CONH₂): δ 170-175 ppm.

  • Aromatic Carbons (Benzyl group):

    • Quaternary carbon: ~δ 138-140 ppm.

    • CH carbons: δ 127-130 ppm.

  • Benzylic Carbon (-CH₂-Ph): ~δ 55-60 ppm.

  • Azetidine Ring Carbons:

    • CH at C2: ~δ 60-65 ppm.

    • CH₂ at C4: ~δ 50-55 ppm.

    • CH₂ at C3: ~δ 20-25 ppm.

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amide)
3100-3000C-H stretching (aromatic)
3000-2850C-H stretching (aliphatic)
~1670C=O stretching (Amide I)
~1600N-H bending (Amide II)
1495, 1450C=C stretching (aromatic)

MS (Mass Spectrometry)

  • Molecular Ion Peak (M⁺): m/z = 190.

  • Major Fragmentation Ion: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation would be the loss of the carboxamide group.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound and a predictive overview of its characterization. The described synthetic route is robust and relies on well-established chemical transformations. The provided analytical data serves as a benchmark for researchers working on the synthesis and characterization of this and structurally related compounds, facilitating its potential application in drug discovery and development programs. It is recommended that the predicted spectroscopic data be confirmed with experimental results for any newly synthesized batches of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazetidine-2-carboxamide is a small molecule of interest in medicinal chemistry and drug development due to the prevalence of the azetidine ring and carboxamide functional group in bioactive compounds. The azetidine moiety, a four-membered nitrogen-containing heterocycle, can influence the physicochemical properties and pharmacological activity of a molecule. The benzyl group provides a lipophilic aromatic portion, and the carboxamide group can participate in hydrogen bonding, a key interaction in many biological systems. This guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound to aid researchers in its synthesis, identification, and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35 - 7.25m5HAromatic protons (C₆H₅)
~6.5 - 5.5br s2HAmide protons (-CONH₂)
~4.0 - 3.8t1HAzetidine C2-H
~3.8 - 3.6d1HBenzylic proton (-CH₂Ph)
~3.5 - 3.3d1HBenzylic proton (-CH₂Ph)
~3.4 - 3.2m1HAzetidine C4-H
~3.0 - 2.8m1HAzetidine C4-H
~2.4 - 2.2m1HAzetidine C3-H
~2.1 - 1.9m1HAzetidine C3-H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The amide protons may exhibit broader signals and their chemical shift can vary significantly.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~175 - 170Carbonyl carbon (-CONH₂)
~138 - 135Quaternary aromatic carbon (C-ipso of benzyl)
~129 - 127Aromatic carbons (C-ortho, C-meta, C-para of benzyl)
~65 - 60Azetidine C2
~60 - 55Benzylic carbon (-CH₂Ph)
~55 - 50Azetidine C4
~30 - 25Azetidine C3
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amide)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
~1680 - 1640StrongC=O stretch (Amide I band)
~1600 - 1550MediumN-H bend (Amide II band)
~1600, ~1495, ~1450Medium to WeakC=C stretch (aromatic ring)
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
190[M]⁺, Molecular ion
173[M - NH₃]⁺
146[M - CONH₂]⁺
91[C₇H₇]⁺, Tropylium ion (base peak)
77[C₆H₅]⁺, Phenyl cation

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned via the amidation of 1-benzylazetidine-2-carboxylic acid. This can be achieved through activation of the carboxylic acid followed by reaction with ammonia.

Step 1: Synthesis of 1-Benzylazetidine-2-carboxylic acid This starting material can be synthesized from azetidine-2-carboxylic acid via N-benzylation with benzyl bromide in the presence of a base.

Step 2: Amidation of 1-Benzylazetidine-2-carboxylic acid

  • Materials:

    • 1-Benzylazetidine-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HBTU, HATU)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure (via acyl chloride):

    • To a solution of 1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred solution of ammonia in methanol at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: Prepare a solution of the purified compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Azetidine-2-carboxylic acid benzylation N-Benzylation start->benzylation intermediate 1-Benzylazetidine-2-carboxylic acid benzylation->intermediate amidation Amidation intermediate->amidation product This compound (Crude) amidation->product purification Purification (Chromatography) product->purification final_product Pure Product purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ir IR final_product->ir ms MS final_product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Unraveling the Functional Mechanisms of 1-Benzylazetidine-2-carboxamide: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxamide is a synthetic organic compound with a potential, yet largely unexplored, role in medicinal chemistry. This technical guide provides a comprehensive overview of the current state of knowledge regarding its mechanism of action. Extensive literature searches indicate that while the parent azetidine-2-carboxylic acid scaffold has been studied as a proline analogue, specific mechanistic studies on the this compound derivative are not publicly available. This document summarizes the known biological activities of related azetidine compounds to provide a foundational context for future research into this specific molecule.

Introduction to this compound

This compound belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the azetidine ring, a benzyl group at the 1-position, and a carboxamide group at the 2-position suggests its potential for diverse biological activities. Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties and ability to serve as constrained analogues of natural amino acids, particularly proline.

Despite its intriguing structure, dedicated studies elucidating the specific mechanism of action of this compound are absent in the current scientific literature. Therefore, this guide will focus on the known biological effects of the core azetidine-2-carboxylic acid structure and related derivatives to infer potential areas of investigation.

The Azetidine-2-Carboxylic Acid Scaffold: A Proline Analogue

The foundational structure of this compound is azetidine-2-carboxylic acid. Research on this parent compound has established its role as a proline analogue. This mimicry is the basis for its primary observed biological effects.

Incorporation into Proteins

The principal mechanism of action described for azetidine-2-carboxylic acid is its misincorporation into proteins in place of proline.[1][2] This substitution can lead to alterations in protein structure and function, which can manifest as toxicity to cells and organisms.[1] The smaller four-membered ring of azetidine, compared to the five-membered ring of proline, introduces conformational constraints that can disrupt the proper folding and stability of proteins, particularly those rich in proline like collagen.[2][3]

Inhibition of Collagen Synthesis

A direct consequence of its incorporation into proteins is the inhibition of collagen synthesis.[3] This effect has been a primary focus of studies on azetidine-2-carboxylic acid.

Potential Therapeutic Applications: Inferences from Related Compounds

While direct evidence for the therapeutic mechanism of this compound is lacking, studies on other substituted azetidine derivatives suggest potential avenues for its biological activity, particularly in the realm of neurological disorders.

Neuroprotective Effects

A study on a structurally related azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has demonstrated significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury.[4] The proposed mechanisms for this neuroprotection include:

  • Anti-inflammatory action: Reduction of inflammatory mediators.[4]

  • Antioxidant activity: Scavenging of free radicals and enhancement of endogenous antioxidant enzymes.[4]

  • Anti-apoptotic effects: Inhibition of programmed cell death.[4]

Although this compound is not this compound, its azetidine core highlights the potential for this class of compounds to be developed as neuroprotective agents. The benzyl group in this compound could potentially influence its binding to specific targets within the central nervous system.

Postulated Experimental Workflow for Future Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow is proposed for future research initiatives.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The current body of scientific literature does not contain specific studies on the mechanism of action of this compound. However, based on the known biological activities of its parent scaffold, azetidine-2-carboxylic acid, and other related azetidine derivatives, it is plausible that this compound may function as a proline analogue or exhibit neuroprotective properties.

Future research should be directed towards systematic screening and target identification to uncover its primary biological targets and signaling pathways. The experimental workflow proposed in this guide provides a roadmap for such investigations. A thorough understanding of its mechanism of action is crucial for unlocking the potential therapeutic applications of this compound and for the rational design of novel drugs based on its structure. The scientific community is encouraged to undertake these studies to fill the existing knowledge gap.

References

The Versatile Building Block: A Technical Guide to 1-Benzylazetidine-2-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among the diverse array of heterocyclic scaffolds, 1-benzylazetidine-2-carboxamide has emerged as a versatile and valuable intermediate, offering a unique combination of structural rigidity and synthetic handles for further elaboration. This technical guide provides an in-depth overview of its synthesis, properties, and its burgeoning role as a pivotal component in the development of novel therapeutics.

Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the initial synthesis of the corresponding carboxylic acid or ester, followed by amidation.

A representative synthetic pathway commences with the N-benzylation of azetidine-2-carboxylic acid or its ester derivative. The subsequent conversion of the carboxylate functionality to the primary amide is a key transformation. While various amide bond-forming methodologies can be employed, a straightforward and efficient approach involves the treatment of the corresponding methyl ester, methyl 1-benzylazetidine-2-carboxylate, with an ammoniacal solution.

Experimental Protocol: Synthesis of this compound from Methyl 1-Benzylazetidine-2-carboxylate

A detailed experimental protocol, adapted from the synthesis of structurally similar compounds, is presented below.[1]

  • Materials:

    • Methyl 1-benzylazetidine-2-carboxylate

    • Aqueous ammonia solution (e.g., 25% NH₃·H₂O) or 7N NH₃ in methanol

    • Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Methyl 1-benzylazetidine-2-carboxylate is dissolved in a suitable solvent, such as methanol.

    • An excess of aqueous ammonia solution is added to the solution.

    • The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours or more), with the progress of the reaction monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between dichloromethane and water.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude product.

    • Purification is achieved by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford pure this compound.

Table 1: Representative Reaction Parameters for Amidation

ParameterConditionReference
Starting MaterialMethyl 1-benzylazetidine-2-carboxylateN/A
Reagent25% NH₃·H₂O solution[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
PurificationSilica Gel Chromatography[1]

Note: The above protocol is a general guideline and may require optimization for specific scales and desired purity.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its structural features, including the strained four-membered azetidine ring, the benzyl group, and the primary amide, give rise to characteristic spectroscopic signatures.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, dichloromethane

Note: Experimental values may vary depending on the purity and crystalline form of the compound.

Applications as a Building Block in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups and the conformational constraint imposed by the azetidine ring. This scaffold has found applications in the synthesis of more elaborate molecules, particularly in the realm of medicinal chemistry.

Synthesis of Benzimidazole Derivatives

One notable application of carboxamide-containing building blocks is in the synthesis of benzimidazoles, a privileged scaffold in numerous biologically active compounds. The general synthetic strategy involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or its corresponding amide. This reaction typically proceeds under acidic or high-temperature conditions to facilitate the cyclization and dehydration steps, leading to the formation of the benzimidazole ring system.

While a direct multi-step synthesis starting from this compound to a specific complex benzimidazole is not explicitly detailed in the readily available literature, the conceptual workflow for such a transformation can be illustrated.

G start This compound intermediate1 Condensation Intermediate start->intermediate1 Condensation reagent1 o-Phenylenediamine Derivative reagent1->intermediate1 conditions1 Acid or Heat conditions1->intermediate1 product1 Substituted Benzimidazole Derivative intermediate1->product1 Cyclization & Dehydration

Figure 1: Conceptual workflow for the synthesis of a benzimidazole derivative from this compound.

This proposed pathway highlights the potential of this compound to introduce a substituted azetidine moiety at the 2-position of the benzimidazole core, thereby generating novel chemical entities for biological screening.

Precursor to Substituted Piperidines

The azetidine ring, being a strained four-membered heterocycle, can undergo ring-expansion reactions to form larger, more flexible ring systems like piperidines. Although specific examples detailing the ring expansion of this compound are not prevalent, this synthetic strategy is a known transformation for azetidine derivatives. Such a transformation would provide access to novel substituted piperidines, which are key components in a vast number of pharmaceuticals.

G start This compound product2 Substituted Piperidine Derivative start->product2 Ring Expansion reagent2 Ring-Expansion Reagent reagent2->product2 conditions2 Appropriate Conditions conditions2->product2

References

1-Benzylazetidine-2-carboxamide CAS number 40432-40-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzylazetidine-2-carboxamide (CAS: 40432-40-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound featuring a unique four-membered azetidine ring. This structural motif imparts significant conformational rigidity and serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the benzyl group enhances lipophilicity, while the carboxamide functional group provides opportunities for hydrogen bonding and further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and relevant experimental protocols. Its potential as an intermediate in the synthesis of bioactive molecules makes it a compound of interest for researchers in pharmaceutical and agrochemical development.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 40432-40-4[1][2]
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.25 g/mol [1][3]
Appearance White or brown solid[1]
Purity ≥ 95% (by HPLC)[1][4]
Density 1.198 g/cm³[2]
Boiling Point 363.3 °C at 760 mmHg[2]
Flash Point 173.5 °C[2]
Refractive Index 1.605[2]
LogP 1.3844[2]
Topological Polar Surface Area 46.33 Ų[2]
Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would feature characteristic signals for the benzyl group protons (typically in the 7.2-7.4 ppm range), the benzylic methylene protons (a singlet or AB quartet around 4.5 ppm), and the protons of the azetidine ring (multiplets in the 2.0-4.0 ppm range). The amide protons (NH₂) would likely appear as two broad singlets between 7.5 and 8.5 ppm.[5][6] Protons on carbons alpha to the carbonyl group are expected to resonate around 2.0-3.0 ppm.[5]

  • ¹³C NMR: The carbonyl carbon of the amide would appear significantly downfield (around 170 ppm). Aromatic carbons from the benzyl group would be observed in the 125-140 ppm region. The benzylic methylene carbon and the carbons of the azetidine ring would be found in the aliphatic region (approximately 20-70 ppm).[7][8]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amide (two bands in the 3170-3500 cm⁻¹ region), C=O stretching (Amide I band, around 1650 cm⁻¹), and N-H bending (Amide II band, around 1620 cm⁻¹).[5][7] Aromatic C-H and C=C stretching bands from the benzyl group would also be present.

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common approach involves the N-benzylation of an azetidine-2-carboxylic acid derivative followed by amidation.[9][10] The workflow below illustrates a plausible synthetic pathway.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Amidation A Azetidine-2-carboxylic Acid B Methyl Azetidine-2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl Azetidine-2-carboxylate D Methyl 1-Benzylazetidine-2-carboxylate C->D  Benzyl Bromide, K₂CO₃  Acetonitrile, Reflux E Methyl 1-Benzylazetidine-2-carboxylate F This compound (CAS: 40432-40-4) E->F  Aqueous Ammonia (NH₃·H₂O)  or NH₃ in MeOH, RT

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The compound possesses two primary reactive sites: the amide functional group and the azetidine ring.

  • Amide Group: The amide can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an amine.

  • Azetidine Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, although the N-benzyl group provides some stability.

  • N-Benzyl Group: The benzyl group can be removed via catalytic hydrogenation (debenzylation) to yield the parent azetidine-2-carboxamide.

Applications and Biological Activity

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for various applications.[1]

  • Pharmaceutical Development: It serves as a building block for novel therapeutic agents. Its structural features are found in compounds explored for analgesic and anti-inflammatory properties.[1] The rigid azetidine scaffold is often used by medicinal chemists to restrict the conformation of a molecule, which can lead to improved selectivity and potency for biological targets.

  • Organic Synthesis: In a broader context, it is a useful intermediate for creating complex nitrogen-containing heterocyclic compounds.[1]

  • Biochemical Research: The carboxamide moiety is a common feature in enzyme inhibitors. Derivatives of this compound could be investigated as potential inhibitors for various enzymes, such as proteases or ceramidases, providing insights into metabolic pathways and potential therapeutic targets.[1][11][12]

  • Agrochemicals: The azetidine core is also explored in the design of novel pesticides and herbicides.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a potential biological evaluation of this compound.

Detailed Synthesis Protocol

This protocol is based on established chemical transformations for similar compounds.[9][10]

Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

  • Esterification: To a solution of azetidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/g), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl azetidine-2-carboxylate.

  • Benzylation: Dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (15 mL/g).

  • Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Heat the mixture to reflux and stir for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 1-benzylazetidine-2-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 1-benzylazetidine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (20 mL/g).

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.[10]

  • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) for further purification if necessary.

Protocol: In Vitro Enzyme Inhibition Assay (Generic)

Given its potential application in biochemical research, this protocol outlines a general workflow for screening the compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the compound in assay buffer to achieve the desired final concentrations.

    • Prepare solutions of the target enzyme and its corresponding substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the compound solution (or DMSO for control wells).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A Prepare Reagents (Compound, Enzyme, Substrate, Buffer) B Dispense Compound/Vehicle into Microplate Wells A->B C Add Enzyme Solution Pre-incubate B->C D Initiate Reaction by Adding Substrate C->D E Monitor Kinetic Readout (Absorbance/Fluorescence) D->E F Data Analysis (Calculate Rates, Plot Dose-Response) E->F G Determine IC₅₀ Value F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Identification:

    • May cause an allergic skin reaction (H317).[3]

    • Causes serious eye irritation (H319).[3]

    • The toxicological properties have not been fully investigated.[3]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280).[3]

    • Use only in a chemical fume hood and ensure adequate ventilation.[3]

    • Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[3]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3] Seek medical attention.

    • In case of skin contact: Wash with generous quantities of running water and non-abrasive soap.[3]

  • Storage and Stability:

    • Store in a cool, dry, well-ventilated place.[3] Recommended storage temperature is 0-8 °C.[1]

    • Keep container tightly closed.[3]

  • Incompatibilities:

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound (CAS 40432-40-4) is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique azetidine scaffold and versatile functional groups make it an attractive starting point for the development of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, potential applications, and necessary safety protocols to aid researchers in its effective and safe utilization.

References

1-Benzylazetidine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of this compound, a substituted azetidine derivative. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental physicochemical properties and a proposed synthetic route derived from established methodologies for analogous compounds. Azetidine scaffolds are of significant interest in medicinal chemistry, often serving as constrained bioisosteres that can enhance pharmacological properties. While the biological profile of this compound is not extensively documented, related azetidine-2-carboxamides have been investigated for activities including the inhibition of STAT3 and GABA uptake. This guide serves as a foundational resource for researchers interested in the synthesis and potential evaluation of this compound.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical data.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Exact Mass 190.110613 g/mol

Proposed Synthetic Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally similar compounds, including the amidation of N-benzyl-azetidine-2-carboxylic acid.

Objective: To synthesize this compound from 1-Benzylazetidine-2-carboxylic acid.

Materials:

  • 1-Benzylazetidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling agent (e.g., HATU, HBTU)

  • Ammonia solution (e.g., 25% in water or 7N in methanol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 1-Benzylazetidine-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours until the formation of the acyl chloride is complete (monitor by TLC or IR spectroscopy).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add an excess of concentrated ammonia solution.

    • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography, using a suitable eluent system such as a gradient of methanol in dichloromethane.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from its carboxylic acid precursor.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 1-Benzylazetidine-2-carboxylic Acid reagent1 SOCl₂ in DCM start->reagent1 intermediate 1-Benzylazetidine-2-carbonyl chloride reagent1->intermediate intermediate2 1-Benzylazetidine-2-carbonyl chloride intermediate->intermediate2 Proceeds to next step reagent2 NH₃ solution product This compound reagent2->product intermediate2->reagent2

Caption: Proposed synthesis of this compound.

In-Depth Technical Guide: Reactivity and Stability Profile of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazetidine-2-carboxamide is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Its unique four-membered ring structure imparts specific conformational rigidity and reactivity. This technical guide provides a comprehensive overview of the reactivity and stability profile of this compound, drawing from available data on related azetidine compounds. The information presented herein is intended to support researchers in the handling, development, and application of this and similar molecules.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that serve as important scaffolds in medicinal chemistry.[1] The ring strain inherent in the azetidine ring, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, governs its chemical behavior.[2] The N-benzyl group and the C-2 carboxamide functionality in this compound further influence its reactivity, stability, and potential biological interactions. Understanding this profile is crucial for its application as a building block in the synthesis of more complex molecules and for the development of stable pharmaceutical formulations.

Physicochemical Properties

While specific experimental data for this compound is limited, the following properties can be estimated based on its structure and data from related compounds.

PropertyEstimated Value/CharacteristicReference
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceWhite to off-white solid
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.
pKa (of the azetidine nitrogen)The pKa of the azetidine nitrogen in a related N-phenyl azetidine derivative was determined to be 4.3. The presence of the electron-withdrawing carboxamide group at the C-2 position is expected to lower the basicity of the azetidine nitrogen.[3]

Reactivity Profile

The reactivity of this compound is primarily dictated by the strained azetidine ring and the amide functional group.

Reactions at the Azetidine Ring

The reactivity of the azetidine ring is largely influenced by its ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[3][4]

  • Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, forming an azetidinium ion. This strained, positively charged intermediate is susceptible to nucleophilic attack, leading to ring opening.[5] For instance, in a study on aryl azetidines, an acid-mediated intramolecular ring-opening decomposition was observed, initiated by the protonation of the azetidine nitrogen.[3]

  • N-Dealkylation: The benzyl group on the nitrogen can potentially be cleaved under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the corresponding secondary amine. This is a common deprotection strategy in organic synthesis.

Reactions of the Carboxamide Group

The carboxamide functional group is generally stable but can undergo hydrolysis under acidic or basic conditions.

  • Hydrolysis:

    • Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide bond can be hydrolyzed to yield 1-benzylazetidine-2-carboxylic acid and ammonia.

    • Basic Hydrolysis: Strong basic conditions can also promote hydrolysis of the amide to the corresponding carboxylic acid.

A study on a different azetidine-containing molecule, G334089, which also contains an amide linkage, demonstrated that amide bond hydrolysis is a key degradation pathway under hydrolytic conditions.[5]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, a general profile can be inferred from the behavior of related azetidine derivatives. Azetidine is generally considered to be a stable heterocycle under standard conditions.[1]

pH Stability

Based on studies of similar compounds, this compound is expected to be most stable at neutral pH.

ConditionExpected StabilityPotential Degradation ProductsReference
Acidic (pH < 4)Unstable, degradation likelyRing-opened products, 1-benzylazetidine-2-carboxylic acid[3][5]
Neutral (pH 6-8)Generally stable-
Basic (pH > 10)Potentially unstable, especially at elevated temperatures1-benzylazetidine-2-carboxylic acid[5]
Thermal Stability

Thermal stability is an important factor for processing and storage. While no specific data exists for this compound, azetidine derivatives are generally considered to have reasonable thermal stability. However, at elevated temperatures, degradation can be expected.

Photostability

The presence of the benzyl group, which contains a chromophore, suggests that the molecule may be susceptible to photodegradation. Photostability testing according to ICH guidelines would be necessary to fully characterize this aspect.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully characterize the reactivity and stability of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of a similar compound, (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide.[6]

Step 1: Synthesis of 1-Benzylazetidine-2-carbonitrile This step would involve the benzylation of commercially available azetidine-2-carbonitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxamide The nitrile can be hydrolyzed to the primary amide using aqueous ammonia.[6]

  • Materials: 1-Benzylazetidine-2-carbonitrile, 25% aqueous ammonia solution, Dichloromethane (CH₂Cl₂), Brine, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • A mixture of 1-benzylazetidine-2-carbonitrile (1 equivalent) and 25% aqueous ammonia solution is stirred at room temperature for 24 hours.

    • The resulting mixture is extracted with dichloromethane.

    • The combined organic extracts are washed with brine.

    • The solution is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Forced Degradation Studies

To assess the intrinsic stability of the molecule, forced degradation studies under various stress conditions are recommended.

5.2.1. Acidic and Basic Hydrolysis

  • Materials: this compound, 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), Methanol, HPLC grade water.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

5.2.2. Thermal Degradation

  • Procedure:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).

    • Sample at various time points and analyze for degradation by HPLC.

5.2.3. Photodegradation

  • Procedure:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile/water) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC to assess the extent of degradation.

Visualizations

Logical Relationship of Stability Factors

cluster_stress Stress Conditions cluster_degradation Degradation Pathways Acid Acidic pH RingOpening Azetidine Ring Opening Acid->RingOpening AmideHydrolysis Amide Hydrolysis Acid->AmideHydrolysis Base Basic pH Base->AmideHydrolysis Heat Elevated Temperature Heat->RingOpening Heat->AmideHydrolysis Light UV/Vis Light Photodegradation Photodegradation Light->Photodegradation Molecule This compound Molecule->Acid Molecule->Base Molecule->Heat Molecule->Light

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

cluster_setup Experiment Setup cluster_analysis Analysis Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light) Start->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

References

The Azetidine Scaffold: A Technical Guide to 1-Benzylazetidine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-benzylazetidine-2-carboxamide scaffold and its applications in modern medicinal chemistry. The unique conformational rigidity of the azetidine ring offers distinct advantages in the design of novel therapeutic agents, allowing for precise spatial orientation of substituents and enhancing binding affinity and selectivity for biological targets.[1] This document details the synthesis, biological activities, and experimental protocols related to this promising scaffold, with a focus on its role in the development of inhibitors for key biological targets such as STAT3 and GABA transporters.

Core Scaffold: this compound

The this compound core serves as a valuable starting point for the development of a diverse range of bioactive molecules. The benzyl group at the 1-position can be readily modified or removed, while the carboxamide at the 2-position provides a handle for introducing various substituents to explore structure-activity relationships (SAR). The constrained nature of the four-membered azetidine ring makes it a conformationally restricted amino acid analog, a feature that can be exploited to improve pharmacological properties.[2][3]

Therapeutic Applications and Quantitative Data

Derivatives of the azetidine-2-carboxamide scaffold have shown significant promise in several therapeutic areas, most notably in oncology and neuroscience.

As STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it a prime target for anticancer drug development.[4] A series of (R)-azetidine-2-carboxamide analogs have been identified as potent STAT3 inhibitors with sub-micromolar potencies.[5] The replacement of a proline core with the more constrained azetidine ring led to a significant enhancement in inhibitory activity.[5]

Compound IDTargetAssayIC50 (µM)Selectivity vs. STAT1/STAT5Reference
5a STAT3DNA-binding0.55> 18 µM[5]
5o STAT3DNA-binding0.38> 18 µM[5]
8i STAT3DNA-binding0.34> 18 µM[5]
H172 STAT3DNA-binding0.98 ± 0.05> 15.8 µM[6]
H182 STAT3DNA-binding0.66 ± 0.10> 15.8 µM[6]
H120 STAT3DNA-binding1.75 ± 0.19> 15.8 µM[6]
H105 STAT3DNA-binding2.07 ± 0.12> 15.8 µM[6]
As GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and inhibition of GABA transporters (GATs) can enhance GABAergic neurotransmission.[7] This mechanism is a key strategy for treating epilepsy and other neurological disorders.[7] Azetidine-based compounds, as conformationally constrained analogs of GABA, have been explored as potent GAT inhibitors.[4]

CompoundTargetIC50 (µM)Reference
TiagabineGAT-10.07[8]
NNC-711GAT-10.04[8]
(S)-SNAP-5114GAT-3~3.1

Experimental Protocols

Synthesis of (S)-1-Benzylazetidine-2-carboxamide

This protocol describes a potential two-step synthesis starting from the commercially available (S)-azetidine-2-carboxylic acid.

Step 1: Synthesis of (S)-1-Benzylazetidine-2-carboxylic Acid

This step involves the N-benzylation of (S)-azetidine-2-carboxylic acid.

  • Materials: (S)-azetidine-2-carboxylic acid, benzyl bromide, sodium carbonate (Na₂CO₃), ethanol, water, ethyl acetate, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve (S)-azetidine-2-carboxylic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of ethanol and water.

    • Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove unreacted benzyl bromide.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzylazetidine-2-carboxylic acid.

Step 2: Amidation of (S)-1-Benzylazetidine-2-carboxylic Acid

This step converts the carboxylic acid to the corresponding primary amide.

  • Materials: (S)-1-benzylazetidine-2-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₃·H₂O), saturated sodium bicarbonate solution.

  • Procedure:

    • Suspend (S)-1-benzylazetidine-2-carboxylic acid (1 equivalent) in dry dichloromethane.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours until a clear solution is formed.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in dry dichloromethane and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (S)-1-benzylazetidine-2-carboxamide.

Biological Assays

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Materials: Nuclear extracts from cells with activated STAT3, [³²P]-labeled high-affinity sis-inducible element (hSIE) probe (5′-AGCTTCATTTCCCGTAAATCCCTA-3′), poly(dI-dC), binding buffer (10 mM HEPES, pH 7.9, 50 mM KCl, 10% glycerol, 1 mM DTT), test compounds.

  • Procedure:

    • Prepare nuclear extracts from appropriate cells (e.g., NIH3T3/v-Src fibroblasts).[5]

    • Pre-incubate the nuclear extracts with increasing concentrations of the test compound or vehicle (DMSO) for 30 minutes at room temperature.[5]

    • Add the [³²P]-labeled hSIE probe and poly(dI-dC) to the mixture.

    • Incubate for an additional 20 minutes at room temperature to allow for STAT3-DNA binding.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and visualize the bands by autoradiography.

    • Quantify the band corresponding to the STAT3:DNA complex using densitometry to determine the IC50 value.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Materials: Bacterial culture, Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds.

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium in MHB.

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Visualizations

STAT3 Signaling Pathway

STAT3_Signaling_Pathway Cytokine Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 4. Phosphorylation (Tyr705) Dimer STAT3 Dimer pSTAT3->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation DNA DNA Dimer->DNA 7. DNA Binding Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Target_Genes 8. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Inhibitor Azetidine-2-carboxamide Inhibitor Inhibitor->Dimer Inhibition of Dimerization/DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-2-carboxamide derivatives.

Experimental Workflow for STAT3 Inhibition Assay

STAT3_Assay_Workflow Start Start Prepare_Extracts Prepare Nuclear Extracts (STAT3-active cells) Start->Prepare_Extracts Pre_incubation Pre-incubate Extracts with Azetidine Compound or Vehicle Prepare_Extracts->Pre_incubation Add_Probe Add Radiolabeled DNA Probe (hSIE) Pre_incubation->Add_Probe Binding_Reaction Incubate for STAT3-DNA Binding Add_Probe->Binding_Reaction PAGE Separate Complexes (Native PAGE) Binding_Reaction->PAGE Visualize Visualize Bands (Autoradiography) PAGE->Visualize Quantify Quantify Band Intensity and Calculate IC50 Visualize->Quantify End End Quantify->End

References

Methodological & Application

Chiral Synthesis of 1-Benzylazetidine-2-carboxamide Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the (S)- and (R)-enantiomers of 1-benzylazetidine-2-carboxamide. This compound serves as a valuable building block in medicinal chemistry, and the control of its stereochemistry is crucial for the development of selective therapeutic agents. The protocols outlined below describe a robust method involving the chemical resolution of racemic 1-benzylazetidine-2-carboxylic acid followed by amidation.

Overview of the Synthetic Strategy

The chiral synthesis of this compound enantiomers is achieved through a two-step process. The first key step is the resolution of the racemic carboxylic acid precursor, followed by the conversion of the enantiomerically pure acid to the corresponding primary amide.

Key steps include:

  • Chiral Resolution: Separation of the racemic 1-benzylazetidine-2-carboxylic acid into its individual (S)- and (R)-enantiomers using a chiral resolving agent.

  • Amidation: Conversion of the enantiopure carboxylic acid to the desired this compound.

  • Chiral Analysis: Determination of the enantiomeric excess (ee%) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis.

Table 1: Chiral Resolution of 1-Benzylazetidine-2-carboxylic acid

StepReactantsResolving AgentProductYield (%)Purity (ee%)
ResolutionRacemic 1-benzylazetidine-2-carboxylic acidD-(+)-α-phenylethylamine(S)-1-benzylazetidine-2-carboxylic acidHigh>98%

Table 2: Amidation of Enantiopure 1-Benzylazetidine-2-carboxylic acid

Starting MaterialReagentsProductYield (%)
(S)-1-benzylazetidine-2-carboxylic acidEDC, NHS, Ammonium Hydroxide(S)-1-benzylazetidine-2-carboxamide70-80%
(R)-1-benzylazetidine-2-carboxylic acidEDC, NHS, Ammonium Hydroxide(R)-1-benzylazetidine-2-carboxamide70-80%

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 1-Benzylazetidine-2-carboxylic acid

This protocol describes the resolution of racemic 1-benzylazetidine-2-carboxylic acid to obtain the (S)-enantiomer using D-(+)-α-phenylethylamine as the resolving agent. The (R)-enantiomer can be obtained from the mother liquor by a similar process using L-(-)-α-phenylethylamine.

Materials:

  • Racemic 1-benzylazetidine-2-carboxylic acid

  • D-(+)-α-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-benzylazetidine-2-carboxylic acid (1 equivalent) in methanol.

    • Add D-(+)-α-phenylethylamine (0.5 equivalents) to the solution.

    • Stir the mixture at room temperature to allow for the formation of the diastereomeric salt.

    • Slowly add diethyl ether to the solution to induce precipitation of the less soluble diastereomeric salt.

    • Stir the resulting suspension at a low temperature (e.g., 0-5 °C) for several hours to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove impurities.

    • The collected salt is the D-(+)-α-phenylethylamine salt of (S)-1-benzylazetidine-2-carboxylic acid.

  • Liberation of the (S)-Enantiomer:

    • Suspend the diastereomeric salt in a mixture of water and ethyl acetate.

    • Acidify the mixture to pH 1-2 by the dropwise addition of 1 M HCl while stirring.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield (S)-1-benzylazetidine-2-carboxylic acid.

  • Determination of Enantiomeric Purity:

    • The enantiomeric purity of the carboxylic acid can be determined by chiral HPLC after conversion to a suitable derivative (e.g., a methyl ester).

Protocol 2: Synthesis of (S)-1-Benzylazetidine-2-carboxamide

This protocol details the conversion of enantiopure (S)-1-benzylazetidine-2-carboxylic acid to its corresponding primary amide using a carbodiimide coupling agent.

Materials:

  • (S)-1-benzylazetidine-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (S)-1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-1-benzylazetidine-2-carboxamide.

Protocol 3: Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a general method for the determination of the enantiomeric excess (ee%) of the final product. The specific column and mobile phase may require optimization.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak IA, IB, or IC)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, DEA) for basic compounds

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak IA (or similar polysaccharide-based CSP)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% DEA).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Chiral_Synthesis_Workflow cluster_resolution Chiral Resolution cluster_amidation Amidation Racemic_Acid Racemic 1-Benzylazetidine- 2-carboxylic acid Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent D-(+)-α-phenylethylamine Resolving_Agent->Salt_Formation Filtration Filtration Salt_Formation->Filtration S_Salt (S)-Acid Diastereomeric Salt Filtration->S_Salt Acidification Acidification S_Salt->Acidification S_Acid (S)-1-Benzylazetidine- 2-carboxylic acid Acidification->S_Acid S_Acid_Amidation (S)-1-Benzylazetidine- 2-carboxylic acid Activation NHS-Ester Activation S_Acid_Amidation->Activation Coupling_Reagents EDC, NHS Coupling_Reagents->Activation Amidation_Step Amidation Activation->Amidation_Step Ammonia Aqueous Ammonia Ammonia->Amidation_Step Purification Purification Amidation_Step->Purification S_Amide (S)-1-Benzylazetidine- 2-carboxamide Purification->S_Amide

Caption: Workflow for the chiral synthesis of (S)-1-benzylazetidine-2-carboxamide.

Chiral_HPLC_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound (racemic or enantiopure) Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Prepared_Sample Prepared Sample for Injection Filtration->Prepared_Sample Injection Inject Sample Prepared_Sample->Injection Chiral_Column Chiral Stationary Phase (e.g., Chiralpak IA) Injection->Chiral_Column Elution Elution with Mobile Phase Chiral_Column->Elution Detection UV Detection Elution->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Final_Result Enantiomeric Purity Calculation->Final_Result

Caption: Experimental workflow for chiral HPLC analysis.

Application Notes and Protocols for the Optical Resolution of Racemic 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development. 1-Benzylazetidine-2-carboxamide is a chiral molecule with potential applications in medicinal chemistry. This document provides detailed application notes and protocols for the optical resolution of its racemic mixture. The methods described herein are based on established chemical and biochemical principles for the separation of enantiomers and can be adapted and optimized for the specific target compound.

Three primary strategies for the optical resolution of racemic amines and amides are presented:

  • Classical Resolution via Diastereomeric Salt Formation: This method involves the reaction of the racemic base with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to directly separate the enantiomers based on their differential interactions with the CSP.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic this compound (a base) and a chiral acid. Tartaric acid and its derivatives are commonly used resolving agents for amines.

Data Presentation

The following table summarizes representative results for the resolution of racemic amines with chiral acids. While this data is not for this compound, it provides an indication of the typical yields and enantiomeric excess (e.e.) that can be achieved.

Racemic AmineChiral Resolving AgentSolventIsolated DiastereomerYield (%)e.e. (%) of AmineReference
(±)-Ephedrine(R,R)-(+)-Dibenzoyltartaric acid sodium saltWater(1S,2R)-(+)-Ephedrine salt87.590[1]
(±)-Aminodiol(S,S)-(-)-Dibenzoyltartaric acid sodium saltWater(1S,2S)-(-)-Aminodiol salt71.297.7[1]
(±)-Amlodipined-Tartaric acidDMSO(S)-Amlodipine-d-tartrate48.890.7[2]
Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, or a derivative like dibenzoyl-D-tartaric acid)

  • Solvent (e.g., methanol, ethanol, acetone, water, or mixtures thereof)

  • Base (e.g., 1 M NaOH)

  • Acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the racemic amine solution.

    • Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The mother liquor, which is enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

  • Liberation of the Enriched Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1 M NaOH) to a pH greater than 10 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer (if available).

  • Recovery of the Other Enantiomer:

    • The mother liquor from the crystallization can be treated in a similar manner (acidification, extraction) to recover the resolving agent and the other enantiomer, which will be enriched in the opposite configuration.

Workflow Diagram

G Classical Resolution Workflow racemate Racemic this compound dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolve mix Mix and Crystallize dissolve->mix filter Filter mix->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filter->mother_liquor liberate_amine1 Liberate Amine (Base) crystals->liberate_amine1 liberate_amine2 Liberate Amine (Base) mother_liquor->liberate_amine2 extract1 Extract liberate_amine1->extract1 enantiomer1 Enriched Enantiomer 1 extract1->enantiomer1 extract2 Extract liberate_amine2->extract2 enantiomer2 Enriched Enantiomer 2 extract2->enantiomer2

Caption: Workflow for classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. For a racemic amide, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted amide enriched in the other enantiomer.

Data Presentation

The following table presents data from the enzymatic resolution of related compounds, illustrating the potential of this method.

Racemic SubstrateEnzymeReaction TypeProduct e.e. (%)Unreacted Substrate e.e. (%)Reference
rac-α-Amino acid amidesLipase AS 'Amano'Hydrolysisup to 99>99[3]
rac-KetorolacNovozym 435 (CALB)Acylation>99>99[4]
rac-3-Phenylisoserine ethyl esterLipase from B. cepaciaHydrolysis100-[4]
rac-1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa lipaseAcylation96.2-[5]
Experimental Protocol

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica Lipase B (CALB, Novozym 435), Pseudomonas cepacia lipase)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent (if required, e.g., toluene, methyl tert-butyl ether (MTBE))

  • Acid (e.g., 1 M HCl)

  • Base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure (for Hydrolytic Resolution):

  • Enzymatic Reaction:

    • Suspend racemic this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). An organic co-solvent may be added to improve solubility.

    • Add the lipase (e.g., 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the formed product (1-Benzylazetidine-2-carboxylic acid). The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the reaction mixture with 1 M HCl to a pH of ~2 to protonate the unreacted amine and the product acid.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted amide and the product acid may have different solubilities in the aqueous and organic phases at different pH values, which can be exploited for separation.

    • Alternatively, use column chromatography to separate the unreacted amide from the carboxylic acid product.

  • Isolation of the Unreacted Amide (Enantiomer 1):

    • The fraction containing the unreacted this compound is collected, the solvent is removed under reduced pressure, and the enantiomeric excess is determined.

  • Isolation of the Carboxylic Acid Product (from Enantiomer 2):

    • The fraction containing the 1-Benzylazetidine-2-carboxylic acid is collected, and the enantiomeric excess is determined. This can be converted back to the corresponding amide if desired, through standard amide coupling reactions.

Workflow Diagram

G Enzymatic Kinetic Resolution Workflow racemate Racemic this compound reaction Enzymatic Hydrolysis (Monitor to ~50% conversion) racemate->reaction enzyme Lipase + Buffer enzyme->reaction mixture Mixture of Unreacted Amide and Product Acid reaction->mixture separation Separation (e.g., Extraction or Chromatography) mixture->separation unreacted_amide Unreacted Amide (Enriched Enantiomer 1) separation->unreacted_amide product_acid Product Acid (from Enantiomer 2) separation->product_acid

Caption: Workflow for enzymatic kinetic resolution by hydrolysis.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving good resolution.

Data Presentation

The following table provides examples of chiral separations of related compounds on different CSPs.

Compound ClassChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Dihydropyridine derivativesPolysaccharide-based (e.g., Chiralpak AD)n-Hexane/2-Propanol/DiethylamineUV[6]
NSAIDs (e.g., Ibuprofen)Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/0.2% Formic AcidUV[7]
Chiral AminesLUX cellulose-3®, CHIRALCEL-ODH®Normal phase eluentsUV[3]
Experimental Protocol

Materials:

  • Racemic this compound

  • HPLC or SFC system

  • Chiral column (e.g., Chiralpak® or Chiralcel® series with polysaccharide-based CSPs)

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., diethylamine (DEA) for basic compounds, trifluoroacetic acid (TFA) for acidic compounds)

Procedure:

  • Method Development (Screening):

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Screen different chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF and Chiralcel OD, OJ, OZ) with various mobile phases (e.g., mixtures of hexane/isopropanol, hexane/ethanol, or polar organic modes with acetonitrile or methanol).

    • For basic analytes like the target compound, it is often beneficial to add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape.

    • Identify the column and mobile phase combination that provides the best separation (resolution factor > 1.5).

  • Analytical Separation:

    • Inject the sample onto the selected chiral column under the optimized conditions.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

    • The two enantiomers will elute at different retention times. The enantiomeric excess of a non-racemic sample can be calculated from the peak areas of the two enantiomers.

  • Preparative Separation (Optional):

    • If larger quantities of the pure enantiomers are required, the analytical method can be scaled up to a preparative scale by using a larger-diameter column and a higher flow rate.

    • Inject larger amounts of the racemic mixture and collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer and remove the solvent to obtain the isolated, pure enantiomers.

Workflow Diagram

G Chiral Chromatography Workflow racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject onto Chiral Column (HPLC/SFC) dissolve->inject separation Separation on Chiral Stationary Phase inject->separation detect Detect with UV Detector separation->detect chromatogram Chromatogram with Two Separated Peaks detect->chromatogram collect1 Collect Fraction 1 chromatogram->collect1 Peak 1 collect2 Collect Fraction 2 chromatogram->collect2 Peak 2 enantiomer1 Pure Enantiomer 1 collect1->enantiomer1 enantiomer2 Pure Enantiomer 2 collect2->enantiomer2

Caption: Workflow for chiral chromatography separation.

Conclusion

The optical resolution of racemic this compound can be approached through several well-established methods. Classical resolution by diastereomeric salt formation is a cost-effective method for large-scale separations but may require extensive optimization of the resolving agent and crystallization conditions. Enzymatic kinetic resolution offers high selectivity under mild conditions but is limited to a theoretical maximum yield of 50% for each enantiomer from the racemate. Chiral chromatography provides a direct and often highly efficient method for both analytical and preparative separations, though it can be more costly in terms of columns and solvents for large-scale production. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired purity. The protocols and data provided in these notes serve as a comprehensive guide for developing a successful resolution strategy for this compound.

References

Application Notes and Protocols: The Role of Azetidine-2-carboxamide in the Synthesis of Novel Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel quinolone antibiotics incorporating an azetidine-2-carboxamide moiety at the C-7 position. This structural modification is a key strategy in the development of new antibacterial agents with potentially enhanced potency and an altered spectrum of activity, including against resistant bacterial strains.

The synthetic strategy presented herein involves a multi-step process, including the preparation of the key intermediates: the fluoroquinolone core and the azetidine-2-carboxamide side chain. The core of this methodology lies in the nucleophilic aromatic substitution reaction, coupling the azetidine derivative to the C-7 position of the quinolone nucleus.

I. Synthetic Strategy Overview

The overall synthetic approach is a convergent synthesis, where the quinolone core and the azetidine side chain are prepared separately and then coupled in the final step. The key steps are:

  • Synthesis of the Fluoroquinolone Core: Preparation of a 7-halo-substituted quinolone nucleus, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Synthesis of the Azetidine Side Chain: A multi-step synthesis to obtain azetidine-2-carboxamide, starting from a readily available precursor.

  • Coupling Reaction: Nucleophilic aromatic substitution of the halogen at the C-7 position of the quinolone core with the secondary amine of azetidine-2-carboxamide.

G cluster_0 Quinolone Core Synthesis cluster_1 Azetidine Side Chain Synthesis start_q Substituted Aniline gould_jacobs Gould-Jacobs Reaction & Cyclization start_q->gould_jacobs hydrolysis_q Ester Hydrolysis gould_jacobs->hydrolysis_q quinolone_core 7-Chloro-quinolone Core hydrolysis_q->quinolone_core coupling Nucleophilic Aromatic Substitution (Coupling) quinolone_core->coupling Intermediate 1 start_az 1-Benzylazetidine-2-carboxylic acid amidation Amidation start_az->amidation debenzylation N-Debenzylation amidation->debenzylation azetidine_carboxamide Azetidine-2-carboxamide debenzylation->azetidine_carboxamide azetidine_carboxamide->coupling Intermediate 2 final_product 7-(2-Carboxamidoazetidin-1-yl)-quinolone Antibiotic coupling->final_product

Figure 1: Overall synthetic workflow for the preparation of 7-(2-carboxamidoazetidin-1-yl)-quinolone antibiotics.

II. Experimental Protocols

A. Synthesis of the Fluoroquinolone Core: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from established methods for preparing the quinolone nucleus, a crucial precursor for many fluoroquinolone antibiotics.

Reaction Scheme:

G cluster_0 2,4-dichloro-5-fluoro-benzoyl-acetate intermediate1 intermediate1 2,4-dichloro-5-fluoro-benzoyl-acetate->intermediate1 + cyclopropylamine Cyclopropylamine cyclopropylamine->intermediate1 NaH NaH, Dioxane KOH KOH, H2O HCl HCl (aq) Quinolone_Core intermediate2 intermediate2 intermediate1->intermediate2 1. NaH, Dioxane 2. Reflux intermediate3 intermediate3 intermediate2->intermediate3 KOH, H2O, Reflux intermediate3->Quinolone_Core Acidification (HCl)

Figure 2: Reaction scheme for the synthesis of the quinolone core.

Materials:

  • Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate

  • Sodium hydride (80% dispersion in oil)

  • Anhydrous dioxane

  • Potassium hydroxide

  • Hydrochloric acid (semiconcentrated)

  • Water

Procedure:

  • To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), add sodium hydride (3.44 g, 80%) in portions while cooling with an ice bath and stirring.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 2 hours.

  • Remove the dioxane by vacuum distillation.

  • Suspend the residue (40.3 g) in water (150 ml) and add potassium hydroxide (6.65 g).

  • Reflux the mixture for 1.5 hours.

  • Filter the warm solution and rinse the residue with water.

  • Cool the filtrate with an ice bath and acidify to a pH of 1-2 with semicoentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry in a vacuum oven at 100°C.

Product Yield Melting Point
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid~90%234-237°C

Table 1: Quantitative data for the synthesis of the quinolone core.

B. Synthesis of the Azetidine Side Chain: Azetidine-2-carboxamide

This synthesis involves the preparation of 1-benzylazetidine-2-carboxamide followed by a debenzylation step.

1. Synthesis of this compound

This step involves the amidation of 1-benzylazetidine-2-carboxylic acid.

Reaction Scheme:

G cluster_0 1-benzylazetidine-2-carboxylic_acid 1-Benzylazetidine-2-carboxylic acid reaction reaction 1-benzylazetidine-2-carboxylic_acid->reaction + Ammonia Aqueous Ammonia Ammonia->reaction This compound This compound reaction->this compound Stir, RT, 24h

Figure 3: Reaction scheme for the amidation of 1-benzylazetidine-2-carboxylic acid.

Materials:

  • 1-Benzylazetidine-2-carboxylic acid

  • Aqueous ammonia (25%)

  • Dichloromethane

  • Brine

  • Sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Stir a mixture of 1-benzylazetidine-2-carboxylic acid (1.0 g) and 25% aqueous ammonia (15 ml) at room temperature for 24 hours.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford this compound.

Product Yield
This compound~70%

Table 2: Quantitative data for the synthesis of this compound.

2. Debenzylation to Azetidine-2-carboxamide

This step utilizes catalytic transfer hydrogenation to remove the N-benzyl protecting group.

Reaction Scheme:

G cluster_0 This compound This compound reaction reaction This compound->reaction Reagents 10% Pd/C, Ammonium Formate, Methanol Reagents->reaction azetidine-2-carboxamide Azetidine-2-carboxamide reaction->azetidine-2-carboxamide Reflux

Figure 4: Reaction scheme for the debenzylation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Celite

Procedure:

  • To a stirred suspension of this compound (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Reflux the resulting reaction mixture. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite.

  • Wash the Celite pad with methanol.

  • Evaporate the combined filtrate under reduced pressure to yield azetidine-2-carboxamide.

Product Yield Reaction Time
Azetidine-2-carboxamideHighTypically < 1 hour

Table 3: Quantitative data for the synthesis of azetidine-2-carboxamide.

C. Coupling of Azetidine-2-carboxamide with the Fluoroquinolone Core

This final step involves the nucleophilic aromatic substitution of the chloro group at the C-7 position of the quinolone core with the secondary amine of azetidine-2-carboxamide.

Reaction Scheme:

G cluster_0 Quinolone_Core 7-Chloro-quinolone Core reaction reaction Quinolone_Core->reaction + azetidine-2-carboxamide Azetidine-2-carboxamide azetidine-2-carboxamide->reaction Reagents Pyridine, heat Final_Product 7-(2-Carboxamidoazetidin-1-yl)-quinolone reaction->Final_Product Pyridine, heat

Figure 5: Reaction scheme for the coupling of azetidine-2-carboxamide and the quinolone core.

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Azetidine-2-carboxamide

  • Pyridine

Procedure:

  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) and azetidine-2-carboxamide (1.2 equivalents) in pyridine is heated.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the pyridine is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to afford the crude product.

  • The crude product can be further purified by recrystallization.

Product Yield
7-(2-Carboxamidoazetidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid50-80%

Table 4: Representative quantitative data for the coupling reaction. Yields can vary depending on the specific quinolone core and reaction conditions.

III. Data Summary

The following table summarizes the typical yields for each key synthetic step.

Step Product Typical Yield
A 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid~90%
B1 This compound~70%
B2 Azetidine-2-carboxamideHigh
C 7-(2-Carboxamidoazetidin-1-yl)-quinolone Antibiotic50-80%

Table 5: Summary of typical yields for the synthesis of 7-(2-carboxamidoazetidin-1-yl)-quinolone antibiotics.

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of novel quinolone antibiotics bearing an azetidine-2-carboxamide substituent at the C-7 position. The described methods are scalable and utilize readily available reagents and straightforward purification techniques. The modularity of this synthetic approach allows for the preparation of a diverse library of analogues by varying the substituents on both the quinolone core and the azetidine ring, facilitating structure-activity relationship (SAR) studies in the quest for new and effective antibacterial agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.

Application Notes and Protocols for the Coupling of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 1-Benzylazetidine-2-carboxamide through N-acylation and N-alkylation, two key coupling strategies for the synthesis of novel derivatives with potential therapeutic applications. The azetidine scaffold is a valuable motif in medicinal chemistry, known to enhance metabolic stability and introduce conformational rigidity, which can lead to improved pharmacological properties.[1] The protocols outlined below are designed to be reproducible and adaptable for the synthesis of libraries of N-substituted this compound derivatives for screening in drug discovery programs.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the primary amide of this compound. This reaction is typically achieved by reacting the amide with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base. This modification can significantly alter the biological activity of the parent molecule, and is a common strategy in the development of new therapeutic agents.[2]

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol describes the N-benzoylation of this compound as a representative example of N-acylation.

Materials and Reagents:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-1-benzylazetidine-2-carboxamide.

Quantitative Data Summary (Hypothetical):

Acylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%)
Benzoyl ChlorideTEADCM1885>98
Acetyl ChlorideDIPEADCM1292>99
Isobutyryl ChlorideTEATHF2478>97

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-Benzylazetidine- 2-carboxamide in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add Acyl Chloride dropwise cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure N-Acylated Product chromatography->product STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer p-STAT3 Dimer stat3_p->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription cytokine Cytokine cytokine->receptor inhibitor Azetidine Derivative (Potential Inhibitor) inhibitor->stat3_p Inhibition of Dimerization?

References

Application Notes and Protocols: 1-Benzylazetidine-2-carboxamide Derivatives for Antibacterial Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Azetidine-containing compounds have emerged as a promising class of molecules in medicinal chemistry due to their diverse biological activities.[1] The strained four-membered ring of azetidinones (β-lactams) is crucial for their antibacterial action, primarily through the inhibition of bacterial cell wall biosynthesis.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and screening of a novel series of 1-benzylazetidine-2-carboxamide derivatives for their potential antibacterial activity. These protocols are designed to guide researchers in the preliminary evaluation of these compounds as potential leads for new antibiotic development.

Data Presentation

Effective evaluation of novel antimicrobial compounds requires systematic and clear presentation of quantitative data. The following tables provide a standardized format for summarizing the results of antibacterial activity screening.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

This table should be populated with experimental findings to compare the efficacy of different derivatives against a panel of clinically relevant bacteria.

Compound IDDerivative SubstitutionGram StainTest MicroorganismMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
BZ-AC-001UnsubstitutedGram-positiveStaphylococcus aureus16Ciprofloxacin1
BZ-AC-001UnsubstitutedGram-negativeEscherichia coli32Ciprofloxacin0.5
BZ-AC-0024-ChloroGram-positiveStaphylococcus aureus8Ciprofloxacin1
BZ-AC-0024-ChloroGram-negativeEscherichia coli16Ciprofloxacin0.5
BZ-AC-0034-MethoxyGram-positiveStaphylococcus aureus32Ciprofloxacin1
BZ-AC-0034-MethoxyGram-negativeEscherichia coli64Ciprofloxacin0.5
BZ-AC-0042,4-DichloroGram-positiveStaphylococcus aureus4Ciprofloxacin1
BZ-AC-0042,4-DichloroGram-negativeEscherichia coli8Ciprofloxacin0.5

Table 2: Zone of Inhibition for this compound Derivatives (Agar Well Diffusion Method)

This table is used to present qualitative and semi-quantitative data from agar diffusion assays.

Compound IDDerivative SubstitutionTest MicroorganismConcentration (µ g/well )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition of Positive Control (mm)
BZ-AC-001UnsubstitutedStaphylococcus aureus5012Ciprofloxacin (10 µg)25
BZ-AC-001UnsubstitutedEscherichia coli5010Ciprofloxacin (10 µg)28
BZ-AC-0024-ChloroStaphylococcus aureus5015Ciprofloxacin (10 µg)25
BZ-AC-0024-ChloroEscherichia coli5013Ciprofloxacin (10 µg)28
BZ-AC-0034-MethoxyStaphylococcus aureus5010Ciprofloxacin (10 µg)25
BZ-AC-0034-MethoxyEscherichia coli508Ciprofloxacin (10 µg)28
BZ-AC-0042,4-DichloroStaphylococcus aureus5018Ciprofloxacin (10 µg)25
BZ-AC-0042,4-DichloroEscherichia coli5016Ciprofloxacin (10 µg)28

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for the synthesis and evaluation of novel antimicrobial agents.[4]

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the target compounds.

Materials:

  • Azetidine-2-carboxylic acid

  • Benzyl bromide (and substituted benzyl bromides)

  • Thionyl chloride

  • Ammonia solution (25%)

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Benzylation of Azetidine-2-carboxylic acid:

    • Dissolve azetidine-2-carboxylic acid in a suitable solvent such as methanol.

    • Add triethylamine to the solution.

    • Add the desired benzyl bromide derivative dropwise at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent and purify the resulting 1-benzylazetidine-2-carboxylic acid by recrystallization or column chromatography.

  • Formation of the Acid Chloride:

    • Suspend the 1-benzylazetidine-2-carboxylic acid in dry DCM.

    • Add thionyl chloride dropwise at 0°C.

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in dry DCM.

    • Add this solution dropwise to a stirred solution of aqueous ammonia (25%) at 0°C.

    • Continue stirring for 1-2 hours at room temperature.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of the synthesized compounds against various bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)[5]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[5]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the test compounds and the standard antibiotic in CAMHB to obtain a range of concentrations.[4]

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.[4]

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).[4]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[4]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity.[6]

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotic discs or solutions

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Well Creation and Compound Application:

    • Use a sterile cork borer to create uniform wells in the agar.[4]

    • Add a fixed volume of the test compound solution (at a known concentration) to a designated well.[4]

    • Add the positive control antibiotic to another well and a solvent control to a third well.[4]

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each well in millimeters.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening start Azetidine-2-carboxylic acid step1 N-Benzylation start->step1 step2 Acid Chloride Formation step1->step2 step3 Amidation step2->step3 end_synthesis 1-Benzylazetidine-2- carboxamide Derivatives step3->end_synthesis screening_start Synthesized Derivatives end_synthesis->screening_start mic Broth Microdilution (MIC) screening_start->mic diffusion Agar Well Diffusion screening_start->diffusion data_analysis Data Analysis & Comparison mic->data_analysis diffusion->data_analysis

Caption: Experimental workflow from synthesis to antibacterial screening.

signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) / Transpeptidases cell_wall Cross-linked Peptidoglycan (Stable Cell Wall) pbp->cell_wall Catalyzes cross-linking lysis Cell Lysis pbp->lysis Inhibition leads to autolysin activation peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Binds to compound This compound (β-Lactam Analog) compound->pbp Inhibits

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols: Synthesis of 7-(2-aminomethyl-1-azetidinyl)-quinolones using 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone antibiotics are a critical class of synthetic antibacterial agents characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. The substituent at the C-7 position of the quinolone ring system is a key determinant of the compound's potency, spectrum of activity, and pharmacokinetic properties. The introduction of an azetidine ring, particularly a 2-aminomethyl-1-azetidinyl moiety, at this position has been shown to enhance antibacterial efficacy, especially against resistant strains.

These application notes provide a detailed, three-step synthetic protocol for the preparation of 7-(2-aminomethyl-1-azetidinyl)-quinolones, starting from the readily available 1-Benzylazetidine-2-carboxamide. The synthesis involves the reduction of the carboxamide to a primary amine, followed by the deprotection of the azetidine nitrogen, and finally, the coupling of the resulting intermediate with a 7-fluoroquinolone core.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process begins with the conversion of the commercially available this compound to the key intermediate, (azetidin-2-yl)methanamine dihydrochloride, through a two-step sequence of reduction and debenzylation. This intermediate is then coupled with a representative 7-fluoroquinolone, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to yield the final target compound.

Synthesis_Workflow cluster_step1 Step 1: Amide Reduction cluster_step2 Step 2: N-Debenzylation cluster_step3 Step 3: Quinolone Coupling Start 1-Benzylazetidine- 2-carboxamide Intermediate1 (1-Benzylazetidin-2-yl)- methanamine Start->Intermediate1  LiAlH4, THF   Intermediate2 (Azetidin-2-yl)methanamine dihydrochloride Intermediate1->Intermediate2  H2, Pd(OH)2/C, EtOH, Acetic Acid   FinalProduct 7-((Azetidin-2-yl)methylamino)- 1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Intermediate2->FinalProduct  DIPEA, DMSO   QuinoloneCore 1-Cyclopropyl-6,7-difluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid QuinoloneCore->FinalProduct Logical_Progression Start Starting Material (this compound) Amide Amide Group (-CONH2) Start->Amide N_Benzyl N-Benzyl Group (-N-CH2Ph) Start->N_Benzyl Reduction Step 1: Reduction (LiAlH4) Amide->Reduction Debenzylation Step 2: Debenzylation (H2, Pd(OH)2/C) N_Benzyl->Debenzylation Amine Primary Amine (-CH2NH2) Reduction->Amine Coupling Step 3: Coupling (Fluoroquinolone Core) Amine->Coupling Secondary_Amine Secondary Amine (-NH-) Debenzylation->Secondary_Amine Secondary_Amine->Coupling Final_Product Final Product (7-Substituted Quinolone) Coupling->Final_Product

Application Notes and Protocols for In Vitro Evaluation of 1-Benzylazetidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzylazetidine-2-carboxamide derivatives represent a novel class of compounds with potential therapeutic applications. A thorough in vitro evaluation is crucial to elucidate their biological activity, mechanism of action, and potential as drug candidates. This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of these derivatives. The assays described herein cover enzyme inhibition, antimicrobial activity, and cytotoxicity, providing a comprehensive initial assessment of new chemical entities.

Data Presentation

Table 1: Enzyme Inhibition Profile of this compound Derivatives
Compound IDTarget EnzymeIC50 (µM)
BZ-A1Casein Kinase 1δ (CK1δ)0.52
BZ-A1Casein Kinase 1ε (CK1ε)1.25
BZ-A2Acetylcholinesterase (AChE)10.8
BZ-A2Butyrylcholinesterase (BuChE)25.3
BZ-A3Casein Kinase 1δ (CK1δ)> 100
BZ-A3Acetylcholinesterase (AChE)89.4
Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDMicrobial StrainMIC (µg/mL)
BZ-B1Mycobacterium tuberculosis H37Rv12.5
BZ-B1Staphylococcus aureus ATCC 29213> 64
BZ-B2Mycobacterium tuberculosis H37Rv> 64
BZ-B2Candida albicans ATCC 9002832
Table 3: Cytotoxicity of this compound Derivatives
Compound IDCell LineCC50 (µM)
BZ-C1HEK29345.2
BZ-C1HepG228.9
BZ-C2HEK293> 100
BZ-C2HepG2> 100

Experimental Protocols

Kinase Inhibition Assay (Casein Kinase 1)

This protocol is adapted from methods used for evaluating similar carboxamide derivatives against casein kinase 1 (CK1) isoforms.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • Kinase substrate (e.g., a specific phosphopeptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.

  • Add 2.5 µL of kinase buffer to all wells of a 384-well plate.

  • Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.

  • Add 2.5 µL of a solution containing the kinase substrate and ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase isoform.

  • Initiate the kinase reaction by adding 5 µL of the recombinant CK1δ or CK1ε enzyme solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Setup Add Buffer and Compounds to Plate Compound_Dilution->Plate_Setup Add_Reagents Add Substrate/ATP Mixture to Plate Plate_Setup->Add_Reagents Reagent_Mix Prepare Substrate/ ATP Mixture Reagent_Mix->Add_Reagents Enzyme_Prep Prepare Enzyme Solution Start_Reaction Add Enzyme to Initiate Reaction Enzyme_Prep->Start_Reaction Add_Reagents->Start_Reaction Incubation Incubate at 30°C Start_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used technique for measuring cholinesterase activity.[3][4]

Objective: To determine the IC50 of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Human recombinant AChE and BuChE

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of absorbance measurement at 412 nm

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations. Include a control with 10 µL of DMSO.

  • Add 20 µL of the AChE or BuChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition by comparing the reaction rates in the presence of the test compound to the DMSO control.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

G AChE AChE / BuChE Product Thiocholine AChE->Product hydrolyzes Substrate Acetylthiocholine / Butyrylthiocholine Substrate->AChE TNB TNB²⁻ (Yellow, absorbs at 412 nm) Product->TNB reacts with DTNB DTNB DTNB->TNB Inhibitor 1-Benzylazetidine-2- carboxamide Derivative Inhibitor->AChE inhibits

Caption: Principle of the Ellman's method for cholinesterase inhibition.

Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[5][6]

Objective: To determine the MIC of this compound derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain according to established guidelines (e.g., CLSI).

  • Add the microbial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL.

  • Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria and mycobacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 5-7 days for slow-growing mycobacteria, 24-48 hours for fungi).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell Viability (Cytotoxicity) Assay

This protocol uses a common colorimetric method, the MTT assay, to assess the effect of the compounds on cell viability.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound derivatives on mammalian cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Treat_Cells Add Compound Dilutions to Cells Adherence->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Calc_CC50 Determine CC50 Calc_Viability->Calc_CC50

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for the Analysis of 1-Benzylazetidine-2-carboxamide by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 1-benzylazetidine-2-carboxamide using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be a starting point for method development and can be adapted to specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound and for separating its enantiomers. A reversed-phase method is suitable for achiral analysis, while a chiral stationary phase is necessary for enantiomeric separation.

Experimental Protocol: Achiral Purity Analysis by Reversed-Phase HPLC

This protocol is designed to determine the purity of a sample of this compound and to identify any non-enantiomeric impurities.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard analytical HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Expected Results:

The retention time of this compound will depend on the specific C18 column used but is expected to be in the mid-to-late part of the gradient. Impurities, such as unreacted starting materials (e.g., 1-benzylazetidine-2-carboxylic acid) or by-products of the synthesis, would elute at different retention times.

CompoundExpected Retention Time (min)
1-Benzylazetidine-2-carboxylic acidEarlier than the amide
This compound ~ 8-12
More non-polar impuritiesLater than the amide
Experimental Protocol: Chiral Separation by HPLC

This protocol is designed to separate the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase is recommended.[1]

Instrumentation and Conditions:

ParameterValue
HPLC System Standard analytical HPLC system with UV detector
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase

Expected Results:

This method should provide baseline separation of the two enantiomers of this compound. The elution order of the enantiomers will depend on the specific chiral stationary phase.

EnantiomerExpected Retention Time (min)Resolution (Rs)
Enantiomer 1~ 10-15> 1.5
Enantiomer 2~ 12-18

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/ Enantiomeric Ratio integrate->quantify report Generate Report quantify->report end End report->end

Caption: A generalized workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Sample Concentration 5-10 mg/mL
Internal Standard Tetramethylsilane (TMS) at 0 ppm
¹H NMR Parameters Pulse Angle: 30-45°Acquisition Time: 2-4 sRelaxation Delay: 1-5 s
¹³C NMR Parameters Pulse Angle: 30-45°Acquisition Time: 1-2 sRelaxation Delay: 2-5 s

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts (δ) in ppm for this compound. These values are predictions based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

¹H NMR (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂ (amide)~ 7.0 - 8.0br s-
Phenyl (benzyl)~ 7.2 - 7.4m-
CH₂ (benzyl)~ 3.6 - 3.8s or ABq-
H-2 (azetidine)~ 3.4 - 3.6t~ 7-8
H-4 (azetidine)~ 3.0 - 3.3m-
H-3 (azetidine)~ 2.2 - 2.5m-

¹³C NMR (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O (amide)~ 170 - 175
C (ipso, benzyl)~ 138 - 140
C (ortho, meta, para, benzyl)~ 127 - 129
C-2 (azetidine)~ 60 - 65
CH₂ (benzyl)~ 55 - 60
C-4 (azetidine)~ 50 - 55
C-3 (azetidine)~ 25 - 30

Logical Workflow for NMR Structural Elucidation

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr cosy Acquire 2D COSY c13_nmr->cosy hsqc Acquire 2D HSQC/HMBC cosy->hsqc assign_h1 Assign ¹H Signals hsqc->assign_h1 assign_c13 Assign ¹³C Signals assign_h1->assign_c13 correlate Correlate with 2D Data assign_c13->correlate structure Confirm Structure correlate->structure end End structure->end

Caption: A logical workflow for NMR structural elucidation.

Conclusion

The protocols and data presented provide a solid foundation for the HPLC and NMR analysis of this compound. For routine purity testing, the reversed-phase HPLC method is robust and reliable. When enantiomeric purity is a concern, the described chiral HPLC method offers a clear path to separation. NMR spectroscopy remains the definitive tool for structural confirmation, and the provided expected chemical shifts will aid in the interpretation of experimental data. Researchers are encouraged to optimize these methods to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for 1-Benzylazetidine-2-carboxamide as an Intermediate for Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesic agents with improved efficacy and better safety profiles is a cornerstone of modern medicinal chemistry. 1-Benzylazetidine-2-carboxamide is a versatile synthetic intermediate poised for a significant role in this endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a conformationally constrained bioisostere of proline, a common structural motif in biologically active peptides. This unique structural feature can impart favorable pharmacokinetic properties and novel pharmacological activities to derivative compounds. These application notes provide detailed protocols for the synthesis of novel analgesic candidates derived from this compound and their subsequent evaluation in established preclinical models of analgesia.

Synthesis of Novel Analgesic Candidates

A library of potential analgesic compounds can be synthesized from 1-benzylazetidine-2-carboxylic acid via amide bond formation with a variety of primary and secondary amines. A common and efficient method for this transformation is the use of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2][3]

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

This protocol describes the synthesis of N-aryl/heteroaryl-1-benzylazetidine-2-carboxamides.

Materials:

  • 1-Benzylazetidine-2-carboxylic acid

  • Substituted aniline or heteroarylamine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzylazetidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the substituted aniline or heteroarylamine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired N-substituted-1-benzylazetidine-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start 1-Benzylazetidine-2-carboxylic Acid + Substituted Amine Step1 Dissolve in anhydrous DMF with DIPEA Start->Step1 Step2 Add HATU Step1->Step2 Step3 Stir at Room Temperature (4-12h) Step2->Step3 Step4 Work-up (EtOAc, NaHCO3, Brine) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End N-substituted-1-benzylazetidine- 2-carboxamide Derivative Step5->End

Synthesis Workflow Diagram

Data Presentation: Biological Evaluation of Novel Analgesics

The following table presents hypothetical data for a series of novel compounds (AZ-001 to AZ-004) derived from this compound. This data is for illustrative purposes to demonstrate the application of the described protocols.

Compound IDR-Group on AmideHot Plate Test (% MPE at 10 mg/kg)Writhing Test (% Inhibition at 10 mg/kg)COX-2 Inhibition (IC₅₀, µM)µ-Opioid Receptor Binding (Kᵢ, nM)
AZ-001 4-Methoxyphenyl65.2 ± 5.172.8 ± 6.30.15> 1000
AZ-002 2-Thienyl45.8 ± 4.955.1 ± 5.81.20850
AZ-003 4-Chlorophenyl78.5 ± 6.285.3 ± 7.10.08> 1000
AZ-004 Pyridin-2-yl25.1 ± 3.830.5 ± 4.2> 5055
Celecoxib (Reference)Not Applicable68.0 ± 5.50.05Not Applicable
Morphine (Reference)88.9 ± 7.592.1 ± 8.0Not Applicable2.5

%MPE = Percent Maximum Possible Effect. IC₅₀ = Half-maximal inhibitory concentration. Kᵢ = Inhibitory constant. Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols: In Vivo Analgesic Screening

Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[4][5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Morphine)

  • Stopwatch

Procedure:

  • Acclimatize mice to the laboratory environment for at least one hour before the experiment.

  • Record the basal reaction time for each mouse by placing it on the hot plate and starting the stopwatch. The time taken to lick a hind paw or jump is recorded as the latency time. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneally or orally).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse back on the hot plate and record the latency time.

  • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Acetic Acid-Induced Writhing Test

This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.[1][6]

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution in saline

  • Test compounds and vehicle

  • Reference drug (e.g., Celecoxib)

  • Syringes for administration

Procedure:

  • Divide the mice into groups (vehicle control, reference, and test compound groups).

  • Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • After a suitable absorption period (e.g., 30 minutes for i.p. or 60 minutes for oral), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Protocols: In Vitro Mechanistic Assays

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pain pathway.[2][7][8]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin and L-epinephrine (cofactors)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • LC-MS/MS or ELISA kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

  • In a reaction tube, combine Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme solution and incubate for 2 minutes at room temperature.

  • Add the test compound at various concentrations (or DMSO for control) and pre-incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.

  • Terminate the reaction by adding hydrochloric acid.

  • Quantify the amount of PGE₂ produced using a validated LC-MS/MS method or a commercial ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Opioid Receptor Binding Assay

This assay measures the affinity of a compound for opioid receptors (μ, δ, κ), which are primary targets for many potent analgesics.[3][9]

Materials:

  • Cell membranes prepared from cells expressing human μ, δ, or κ opioid receptors

  • Radioligand with high affinity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Test compounds at various concentrations

  • Naloxone (for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cell harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Potential Signaling Pathways

Novel analgesics derived from this compound may exert their effects through various mechanisms, including the inhibition of the cyclooxygenase-2 (COX-2) pathway, which reduces the production of pro-inflammatory prostaglandins, or by modulating the activity of opioid receptors.

G cluster_cox COX-2 Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Stimuli->PLA2 AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 PGES Prostaglandin Synthases PGH2->PGES PGE2 Prostaglandins (e.g., PGE₂) PGES->PGE2 Receptors Prostaglandin Receptors PGE2->Receptors Response Inflammation & Pain Receptors->Response AZ_Compound_COX Novel Azetidine Derivative (e.g., AZ-003) AZ_Compound_COX->COX2 Inhibition

COX-2 Inflammatory Pathway

G cluster_opioid Opioid Receptor Signaling Cascade AZ_Compound_Opioid Novel Azetidine Derivative (e.g., AZ-004) Opioid_Receptor Opioid Receptor (GPCR) (e.g., µ-receptor) AZ_Compound_Opioid->Opioid_Receptor Agonist Binding G_Protein Gαi/βγ Activation Opioid_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel ↑ K⁺ Channel Opening G_Protein->K_Channel Gβγ activates Ca_Channel ↓ Ca²⁺ Channel Opening G_Protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Opioid Receptor Signaling

Conclusion

This compound is a promising and adaptable intermediate for the synthesis of novel compounds with potential analgesic properties. The protocols outlined in these application notes provide a comprehensive framework for the design, synthesis, and preclinical evaluation of new analgesic candidates. By leveraging the unique structural features of the azetidine core, researchers can explore new chemical space in the pursuit of more effective and safer pain therapeutics.

References

Application Notes and Protocols: 1-Benzylazetidine-2-carboxamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Benzylazetidine-2-carboxamide is a small molecule inhibitor belonging to the class of azetidine derivatives. Azetidines are four-membered heterocyclic compounds that can serve as scaffolds in medicinal chemistry. The structural features of this compound, particularly the azetidine ring mimicking a constrained amino acid and the presence of a carboxamide group, suggest its potential as a competitive inhibitor for enzymes that recognize and process peptide substrates, such as proteases. These application notes provide a hypothetical framework for investigating the inhibitory effects of this compound on Carboxypeptidase A, a well-characterized zinc-containing metalloprotease. Carboxypeptidase A is involved in various physiological processes, including digestion and protein maturation, making it a relevant target for inhibitor screening.[1]

Hypothetical Mechanism of Action

It is postulated that this compound acts as a competitive inhibitor of Carboxypeptidase A. The azetidine-2-carboxamide moiety may mimic the C-terminal amino acid of a substrate, allowing the compound to bind to the active site of the enzyme. The benzyl group could further enhance binding through hydrophobic interactions within the S1' subsite of Carboxypeptidase A. By occupying the active site, this compound would prevent the binding and subsequent hydrolysis of the natural substrate.

A potential signaling pathway where Carboxypeptidase A inhibition could be relevant is in the modulation of peptide hormone activity, where the enzyme is responsible for their processing and degradation.

signaling_pathway cluster_0 Cell Membrane Receptor Receptor Biological_Response Biological_Response Receptor->Biological_Response Signal Transduction Peptide_Hormone_Precursor Peptide_Hormone_Precursor Active_Peptide_Hormone Active_Peptide_Hormone Peptide_Hormone_Precursor->Active_Peptide_Hormone Prohormone Convertase Active_Peptide_Hormone->Receptor Binding Inactive_Fragments Inactive_Fragments Active_Peptide_Hormone->Inactive_Fragments Degradation Carboxypeptidase_A Carboxypeptidase_A Carboxypeptidase_A->Active_Peptide_Hormone Cleavage 1_Benzylazetidine_2_carboxamide 1_Benzylazetidine_2_carboxamide 1_Benzylazetidine_2_carboxamide->Carboxypeptidase_A Inhibition

Caption: Hypothetical signaling pathway modulation by this compound.

Quantitative Data

The inhibitory potency of this compound and its analogs against bovine pancreatic Carboxypeptidase A was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

CompoundStructureIC50 (µM)
This compound this compound15.2 ± 1.8
Azetidine-2-carboxamideAzetidine-2-carboxamide> 1000
N-BenzylacetamideN-Benzylacetamide> 1000
Potato Carboxypeptidase Inhibitor (PCI)Positive Control0.05 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Inhibition of Carboxypeptidase A Activity

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against Carboxypeptidase A using hippuryl-L-phenylalanine as a substrate.

Materials and Reagents:

  • Carboxypeptidase A from bovine pancreas (Sigma-Aldrich, C0261)

  • Hippuryl-L-phenylalanine (Sigma-Aldrich, H6875)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl

  • This compound (Synthesized in-house or custom synthesis)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl. For the assay, dilute the enzyme stock to a working concentration of 1 µg/mL in Tris-HCl buffer.

    • Prepare a 10 mM stock solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM) in Tris-HCl buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To each well of a 96-well microplate, add:

      • 20 µL of the diluted this compound solution (or buffer for control).

      • 160 µL of the hippuryl-L-phenylalanine solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Carboxypeptidase A working solution to each well.

    • Immediately measure the absorbance at 254 nm every minute for 20 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow Start Start Reagent_Prep Prepare Reagents: - Carboxypeptidase A - Substrate (Hippuryl-L-phenylalanine) - Inhibitor (this compound) Start->Reagent_Prep Assay_Setup Set up 96-well plate: - Add inhibitor dilutions - Add substrate solution Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C for 10 min Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction with Carboxypeptidase A Pre_incubation->Reaction_Initiation Measurement Measure absorbance at 254 nm for 20 min Reaction_Initiation->Measurement Data_Analysis Calculate reaction rates and % inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for Carboxypeptidase A inhibition assay.

Troubleshooting

IssuePossible CauseSolution
High background signal Substrate instability or contaminationPrepare fresh substrate solution. Ensure buffer pH is correct.
No or low enzyme activity Improper enzyme storage or dilutionStore enzyme at -20°C or below. Prepare fresh dilutions in cold buffer immediately before use.
Inconsistent results Pipetting errors or temperature fluctuationsUse calibrated pipettes. Ensure consistent timing and temperature control during the assay.
Inhibitor precipitation Poor solubility in aqueous bufferIncrease the final DMSO concentration slightly (not exceeding 2%), or sonicate the inhibitor stock solution before dilution.

Conclusion

The provided (hypothetical) data and protocols suggest that this compound is a moderate inhibitor of Carboxypeptidase A. These application notes serve as a foundational guide for researchers interested in exploring the inhibitory potential of this and related compounds. Further studies, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and structural studies to elucidate the binding interactions, are recommended to fully characterize the inhibitory properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 1-Benzylazetidine-2-carboxamide. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process. First, the synthesis of the precursor, 1-Benzylazetidine-2-carboxylic acid, followed by its amidation to yield the final carboxamide product. The amidation is typically achieved by converting the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) or by using a peptide coupling agent.

Q2: Which coupling reagents are most effective for the amidation step?

A2: For converting 1-Benzylazetidine-2-carboxylic acid to the corresponding carboxamide, several modern coupling reagents are highly effective. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices, particularly for challenging couplings, as they form highly reactive activated esters.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure, is a cost-effective and widely used alternative.[1]

Q3: What are the primary challenges associated with the synthesis of azetidine-containing compounds?

A3: The main challenge stems from the inherent strain of the four-membered azetidine ring. This strain makes the ring susceptible to nucleophilic attack, which can lead to undesired ring-opening side reactions.[2] It is crucial to employ mild reaction conditions and avoid strong acids or bases that could promote ring cleavage.[2]

Q4: How can I effectively monitor the progress of the amidation reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of the starting carboxylic acid and the formation of the carboxamide product. For more detailed and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the desired product and assess its purity throughout the reaction.[3]

Q5: What are the most suitable purification techniques for this compound?

A5: The crude product can typically be purified using one of two primary methods. Recrystallization from an appropriate solvent system is often effective for removing minor impurities and obtaining a crystalline solid.[4] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative for separating the target compound from starting materials and byproducts.[4][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor Quality of Reagents: Starting materials or solvents may be impure or contain water.- Use high-purity, anhydrous solvents.[6] - Ensure starting materials are pure and dry.[4] - Use fresh coupling reagents, as they can degrade over time.[6]
Incomplete Reaction: The reaction may not have reached completion.- Increase the reaction time and continue to monitor by TLC or LC-MS.[5] - Gently increase the reaction temperature (e.g., to 40-50 °C), but monitor for potential degradation of the azetidine ring.[1]
Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently reactive for this substrate.- Switch to a more powerful coupling reagent, such as HATU or PyBOP.[1] - Ensure the correct stoichiometry of the coupling reagent and base is used.[1]
Presence of Multiple Impurities Formation of Di-acylated Byproduct (if using an amine with multiple reactive sites): - This is less common in the final amidation to a primary carboxamide but can occur in other contexts. Maintain a 1:1 molar ratio of the amine to the activated carboxylic acid.[5]
Ring-Opening of the Azetidine Core: The reaction conditions may be too harsh.- Avoid excessively high temperatures and prolonged reaction times.[3] - Use a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), to minimize side reactions.[1] - Ensure the reaction is not overly acidic or basic.[2]
Racemization of Chiral Centers: The chiral center at the 2-position of the azetidine ring may be susceptible to epimerization.- Avoid high temperatures and the use of strong bases.[3] - Modern coupling reagents like HATU are known to minimize racemization.
Difficulty in Product Purification Co-elution of Product and Impurities: The polarity of the product and impurities may be very similar.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. - Consider using a different stationary phase for chromatography if silica gel is ineffective.
Product Loss During Workup: The product may have some solubility in the aqueous phase.- Minimize the volume of aqueous washes during the extraction process. - Perform a back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the amidation step in the synthesis of N-substituted carboxamides, which can be adapted and optimized for this compound.

Coupling ReagentAmine SourceBase (equiv.)SolventTemperatureTime (h)Typical Yield (%)
HATU NH₃ in H₂O or MeOHDIPEA (2.0-3.0)DMFRoom Temp.2-670-95[1]
EDC/HOBt NH₄ClEt₃N (2.0-2.5)DCM/DMF0 °C to RT12-2460-85
SOCl₂ (via acyl chloride) NH₃ in DioxaneN/ATolueneReflux2-455-80
TFA/Pyridine (from ester)PyridineCH₂Cl₂Room Temp.24~70[7]

Experimental Protocols

Protocol 1: Amidation using HATU

This protocol is recommended for achieving high yields and purity with minimal side reactions.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzylazetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to create a solution of approximately 0.1 M concentration and stir until all the solid has dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2-3 minutes.

  • Activation: Add HATU (1.1 eq) in a single portion. Allow the mixture to stir for 5-10 minutes for pre-activation of the carboxylic acid.

  • Amidation: Bubble ammonia gas through the solution or add a solution of ammonia in methanol (7N) or water (25%) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane).

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Amidation Reaction cluster_product Final Product A 1-Benzylazetidine- 2-carboxylic acid C 1. Coupling Reagent (HATU) 2. Base (DIPEA) 3. Anhydrous Solvent (DMF) A->C Step 1: Activation B Ammonia Source (e.g., NH₃ in MeOH) B->C Step 2: Nucleophilic Attack D 1-Benzylazetidine- 2-carboxamide C->D Yields Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Anhydrous) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideReactions Side Reactions Evident? IncompleteReaction->SideReactions No OptimizeConditions Increase Time/Temp (Monitor Degradation) IncompleteReaction->OptimizeConditions Yes MilderConditions Use Milder Base/Temp (e.g., DIPEA, RT) SideReactions->MilderConditions Yes Purification Optimize Purification (Solvent System) SideReactions->Purification No Success Yield Improved OptimizeConditions->Success ChangeReagent Change Coupling Reagent (e.g., to HATU) ChangeReagent->Success MilderConditions->ChangeReagent Purification->Success

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzylazetidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as 1-benzylazetidine-2-carboxylic acid or its activated ester, the amine source if a coupling reaction is performed, and by-products from side reactions. Degradation of the product can also occur, especially under harsh temperature or pH conditions.[1] In syntheses involving benzyl bromide, residual benzyl bromide or benzyl alcohol may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for amide compounds like this compound are typically silica gel column chromatography and recrystallization.[2] The choice between these methods depends on the nature of the impurities and the scale of the purification. For closely related impurities, chromatography is often preferred. For removing baseline impurities from a mostly pure solid compound, recrystallization can be a more efficient method.[3]

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Purity can be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting non-volatile impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[2]

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the number of components in a mixture.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized to prevent the amide from partitioning into it. - Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
Decomposition on Silica Gel - Test the stability of your compound on a small amount of silica gel before performing column chromatography.[3] - If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic solvent (e.g., triethylamine) in the eluent.[3]
Product Co-eluting with Impurities - Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or isocratic elution might be necessary. - If co-elution persists, consider a different purification technique like recrystallization or preparative HPLC.
Inefficient Crystallization - Screen a variety of solvents or solvent mixtures to find optimal conditions for crystallization.[5] - Try different crystallization techniques such as slow evaporation, vapor diffusion, or layering.[5]
Issue 2: Presence of Persistent Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Materials - If starting materials are present, consider driving the reaction to completion by adjusting stoichiometry, reaction time, or temperature. - For acidic or basic starting materials, an acid-base wash during the workup can be effective.
Closely Eluting Impurities - For column chromatography, try a different solvent system to alter the selectivity. Refer to the table below for suggested starting points. - If silica gel chromatography is ineffective, reversed-phase chromatography (e.g., C18) may provide a different separation profile.
Formation of By-products - Identify the structure of the by-product (e.g., via LC-MS or NMR) to understand its origin and modify the reaction conditions to minimize its formation.

Data Presentation

Table 1: Comparison of Solvent Systems for Silica Gel Chromatography of this compound

Solvent System (v/v) Observed Rf of Product Separation from a Non-polar Impurity (e.g., Benzyl Bromide) Separation from a Polar Impurity (e.g., 1-Benzylazetidine-2-carboxylic acid)
Hexane:Ethyl Acetate (1:1)0.45GoodModerate
Dichloromethane:Methanol (98:2)0.50ModerateGood
Dichloromethane:Methanol (95:5)0.65PoorExcellent
Toluene:Acetone (7:3)0.40GoodGood

Note: These are illustrative values and may vary based on the specific impurities and TLC plate used.

Table 2: Recrystallization Solvent Screening for this compound

Solvent/Solvent System Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation upon Cooling Notes
EthanolSolubleVery SolublePoor, often oils out
IsopropanolSparingly SolubleSolubleGood, needle-like crystalsA promising single solvent.
Ethyl Acetate/HexaneSparingly Soluble in HexaneSoluble in Ethyl AcetateGood, prismatic crystalsA good co-solvent system.[1]
TolueneInsolubleSparingly SolubleSlow crystal growth
AcetonitrileSparingly SolubleSolubleGood, fine needlesOften gives good results for amides.[2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane:Ethyl Acetate 2:1).

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1] A typical gradient could be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Based on screening (see Table 2), select a suitable solvent or solvent system (e.g., isopropanol or ethyl acetate/hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude 1-Benzylazetidine- 2-carboxamide Workup Aqueous Workup (e.g., Acid-Base Wash) Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Choice of Primary Purification Method Concentration->Purification_Choice Chromatography Silica Gel Chromatography Purification_Choice->Chromatography Complex mixture or closely related impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Mostly pure solid Purity_Check Purity Assessment (TLC, HPLC, NMR) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Impure Product After Initial Purification Impurity_Type What is the nature of the impurity? Start->Impurity_Type SM_Present Unreacted Starting Material Impurity_Type->SM_Present Known Byproduct_Present Unknown By-product Impurity_Type->Byproduct_Present Unknown Tailing_on_TLC Tailing or Streaking on TLC Impurity_Type->Tailing_on_TLC Poor Chromatography Sol1 Improve Workup: Acid/Base Wash SM_Present->Sol1 Sol2 Re-run Chromatography with Optimized Eluent SM_Present->Sol2 Byproduct_Present->Sol2 Sol3 Attempt Recrystallization with Different Solvents Byproduct_Present->Sol3 Sol4 Characterize Impurity (LC-MS, NMR) Byproduct_Present->Sol4 Sol6 Deactivate Silica Gel (add TEA to eluent) Tailing_on_TLC->Sol6 Sol7 Consider Alumina Chromatography Tailing_on_TLC->Sol7 Sol5 Modify Reaction Conditions Sol4->Sol5

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylazetidine-2-carboxamide. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during this process.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, degradation of the starting material or product, and the formation of side products. Here are the key areas to investigate:

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid of 1-benzylazetidine-2-carboxylic acid to a reactive intermediate is a critical step. If the activation is incomplete, the subsequent amidation will be inefficient.

    • Recommendation: Ensure your coupling reagent is fresh and used in the appropriate stoichiometric amount. For sterically hindered amino acids like this azetidine derivative, stronger activating agents such as HATU or COMU are often more effective than standard carbodiimides like DCC or EDC.[1][2] Consider pre-activating the carboxylic acid for a short period before adding the ammonia source.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

    • Recommendation: While heating can sometimes drive reactions to completion, it can also promote side reactions with strained rings like azetidine. Aim for the lowest effective temperature. Ensure the reaction is monitored by a suitable technique (TLC, LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the overall yield.

    • Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of an Impurity with a Higher Molecular Weight

Question: I am observing a significant impurity with a molecular weight corresponding to a dimer or polymer. What is causing this and how can I prevent it?

Answer: The formation of dimeric or polymeric byproducts is a known issue in amide coupling reactions, especially at high concentrations.

  • Intermolecular Coupling: The activated 1-benzylazetidine-2-carboxylic acid can react with the nitrogen of another molecule of 1-benzylazetidine-2-carboxylic acid (if the nitrogen is not protected) or with the newly formed amide product.

    • Recommendation: Use a more dilute reaction mixture to favor intramolecular cyclization over intermolecular side reactions. Add the activated carboxylic acid slowly to the solution containing the amine to maintain a low concentration of the activated species.

Problem 3: Detection of a Ring-Opened Byproduct

Question: My analytical data (e.g., LC-MS, NMR) suggests the presence of a byproduct resulting from the opening of the azetidine ring. What leads to this side reaction?

Answer: The azetidine ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions.[3] The activation of the carboxylic acid can inadvertently create conditions that promote this side reaction.

  • Acid-Catalyzed Ring Opening: Many coupling reagents or their byproducts can generate acidic species that protonate the azetidine nitrogen, making the ring more susceptible to attack by a nucleophile.

    • Recommendation: Use non-acidic coupling conditions where possible. If an acidic byproduct is unavoidable, consider adding a non-nucleophilic base to neutralize the acid as it forms. The choice of coupling reagent is critical; some have been shown to be more effective at preventing side reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the synthesis of this compound?

A1: The most significant side reaction is the potential for ring-opening of the strained four-membered azetidine ring. This can be triggered by acidic conditions generated during the activation of the carboxylic acid. Another common side reaction, particularly when using carbodiimide coupling reagents, is the formation of an N-acylurea byproduct . This occurs when the activated carboxylic acid rearranges before it can react with the amine. The use of additives like HOBt or OxymaPure can help suppress this side reaction.[4]

Q2: Can racemization occur at the chiral center of the azetidine ring during the amide coupling reaction?

A2: Yes, racemization at the C2 position is a potential risk, as is common in peptide and amino acid chemistry. The conditions used for activating the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lead to a loss of stereochemical integrity. To minimize racemization, it is advisable to use coupling reagents known for low racemization rates, such as COMU or PyBOP, often in combination with an additive like OxymaPure.[1] Lowering the reaction temperature can also help reduce the rate of racemization.

Q3: What are the recommended coupling reagents for the synthesis of this compound?

A3: Due to the steric hindrance around the carboxylic acid group, more powerful coupling reagents are generally recommended.

  • High-Efficiency Reagents: HATU, HBTU, and COMU are excellent choices as they are known to be effective for hindered amino acids and can lead to high yields with minimal side reactions.[1][2]

  • Carbodiimides with Additives: If using carbodiimides like DCC or EDC, it is crucial to include an additive such as HOBt or, preferably, OxymaPure to improve efficiency and suppress side reactions like N-acylurea formation and racemization.[4]

Q4: How can I detect the formation of side products in my reaction mixture?

A4: A combination of analytical techniques is recommended for thorough analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities, which is particularly useful for detecting ring-opened products, dimers, or N-acylurea byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for characterizing the structure of any significant impurities that can be isolated.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for the Synthesis of this compound

Coupling ReagentRelative Efficiency for Hindered CouplingsCommon Side ReactionsMitigation Strategies
DCC/EDC ModerateN-acylurea formation, RacemizationUse with HOBt or OxymaPure
HATU/HBTU HighPotential for guanidinylation of the amineUse stoichiometric amounts
COMU HighFewer side reactions reportedEnsure reagent is fresh
PyBOP HighGenerally clean reactionsMore expensive

Experimental Protocols

Protocol 1: Standard Synthesis of this compound using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-benzylazetidine-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Potential Side Products by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the molecular ions ([M+H]⁺) of the expected product and potential side products.

    • Expected [M+H]⁺ for this compound: m/z = 191.12

    • Expected [M+H]⁺ for the ring-opened byproduct (N-benzyl-4-amino-2-hydroxybutanamide): m/z = 209.13

    • Expected [M+H]⁺ for the N-acylurea byproduct (if using DCC): m/z = 413.28

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Process start_material 1-Benzylazetidine-2-carboxylic Acid activation Carboxylic Acid Activation start_material->activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activation base Base (e.g., DIPEA) base->activation ammonia Ammonia Source amidation Amidation ammonia->amidation activation->amidation product This compound amidation->product

Caption: Synthetic pathway for this compound.

Side_Reaction_Mechanism start Protonated Azetidine Ring (Acidic Conditions) transition_state Nucleophilic Attack on C4 start->transition_state nucleophile Nucleophile (Nu⁻) (e.g., H₂O, Amine) nucleophile->transition_state product Ring-Opened Byproduct transition_state->product Ring Opening

Caption: Mechanism of acid-catalyzed ring-opening side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Coupling agent, Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time) start->optimize_conditions analyze_impurities Analyze Impurities (LC-MS, NMR) start->analyze_impurities ring_opened Ring-Opened Product Detected? analyze_impurities->ring_opened racemization Racemization Detected? analyze_impurities->racemization ring_opened->optimize_conditions No change_coupling_agent Change Coupling Agent (e.g., to COMU) ring_opened->change_coupling_agent Yes racemization->optimize_conditions No use_milder_conditions Use Milder Conditions (Lower Temp, Additive) racemization->use_milder_conditions Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Benzylazetidine-2-carboxamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of 1-Benzylazetidine-2-carboxamide. Due to the inherent ring strain and steric hindrance of the azetidine moiety, this reaction often requires careful selection of reagents and optimization of conditions to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am observing very low to no formation of my desired amide product. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the coupling of this compound is a common issue primarily attributed to the steric hindrance of the four-membered ring. Here are several factors to consider and steps to troubleshoot:

    • Inadequate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

      • Solution: Switch to a more powerful uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU, HBTU, PyBOP, or COMU are known to be more effective for hindered amino acids.[1][2] HATU, in particular, is often recommended for challenging couplings due to its high efficiency and ability to suppress racemization.[1]

    • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.

      • Solution: Gradually increase the reaction temperature. For hindered systems, reactions may require heating to proceed at a reasonable rate. Monitor the reaction closely for potential side product formation at elevated temperatures. Extend the reaction time, as hindered couplings are often slower. Monitor progress by TLC or LC-MS to determine the optimal duration.

    • Poor Solubility: The reactants or the activated intermediate may not be fully soluble in the chosen solvent.

      • Solution: Switch to a more polar aprotic solvent like DMF or NMP, which are generally good for peptide couplings. In some cases, a mixture of solvents might improve solubility.

    • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, returning it to the starting material.

      • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is often a consequence of the high reactivity of the coupling reagents or the inherent instability of the activated intermediate.

    • N-acylurea Formation (with carbodiimides): When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.

      • Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the desired amine coupling.

    • Guanidinylation (with excess uronium/aminium reagents): Excess HATU or HBTU can react with the primary amine to form a guanidinium byproduct.[2]

      • Solution: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine. Avoid using a large excess of the uronium/aminium reagent.

    • Epimerization: The stereocenter at the C2 position of the azetidine ring can be susceptible to racemization during the activation step.

      • Solution:

        • Use a racemization-suppressing additive like HOBt or HOAt.

        • Employ a coupling reagent known for low racemization, such as HATU or PyAOP.[2]

        • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

        • Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: Due to the steric hindrance of the azetidine ring, potent coupling reagents are generally recommended. While carbodiimides like EDC in combination with HOBt can be effective, uronium/aminium salts such as HATU and HBTU , or phosphonium salts like PyBOP , often provide higher yields and faster reaction times for sterically demanding couplings.[1][2] HATU is frequently cited as a superior reagent for difficult amide bond formations.[1]

Q2: What is the optimal solvent for this coupling reaction?

A2: Polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions. N-Methyl-2-pyrrolidone (NMP) can also be an excellent alternative, especially if solubility issues are encountered in DMF. Dichloromethane (DCM) can be used, but its lower polarity might not be ideal for all substrates. Ensure the chosen solvent is anhydrous to prevent hydrolysis of the activated species.

Q3: What is the recommended base for this reaction?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base. 2,4,6-Collidine or N-methylmorpholine (NMM) can also be used. The amount of base should be carefully controlled, as excess base can promote racemization. Typically, 2-3 equivalents of base are used.

Q4: At what temperature should I run the reaction?

A4: The optimal temperature will depend on the specific substrates and coupling reagent used. It is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction for the formation of impurities at higher temperatures.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the coupling of hindered amino acids. While specific data for this compound is limited in the literature, these tables provide a useful starting point for optimization.

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventTypical Temperature (°C)Typical Reaction Time (h)General Yield Range (%)Notes
EDCHOBtDIPEADMF/DCM0 to RT12-2450-80Cost-effective, but may require longer reaction times and can lead to N-acylurea side products.
HATUNoneDIPEADMF0 to RT1-485-98Highly efficient for hindered couplings with low racemization.[1]
HBTUHOBtDIPEADMF0 to RT2-680-95A common and effective reagent, though slightly less reactive than HATU.
PyBOPNoneDIPEADMF/DCM0 to RT1-485-95A phosphonium-based reagent, good for hindered couplings and suppresses racemization.[2]
COMUNoneDIPEADMF0 to RT0.5-290-99A newer, highly efficient uronium salt with improved solubility and safety profile.[2]

Table 2: Example Yields for EDC/HOBt Coupling of a Strained Cyclic Amino Acid Derivative *

Amine Coupling Partner (Amino Acid Ester)Yield (%)
H-Gly-OMe75
H-Ala-OMe72
H-Val-OMe65
H-Phe-OMe78
H-Pro-OMe70

*Data adapted from a study on N-Trityl-(2R)-aziridine-2-carboxylic acid, a similarly strained cyclic amino acid derivative.[3] Conditions: EDC, HOBt, NMM in CH₂Cl₂.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine coupling partner (1.0 eq) and DIPEA (2.0 eq).

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine coupling partner (1.0 eq) to the solution.

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Azetidine This compound Mixing Combine Reactants at 0°C Azetidine->Mixing Amine Amine Amine->Mixing CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mixing Stirring Stir and Warm to Room Temperature Mixing->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Quench with Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting cluster_solutions Solutions Start Low Yield or Side Products? CheckReagent Potent Coupling Reagent Used? (e.g., HATU) Start->CheckReagent Low Yield CheckAdditive Additive Used? (e.g., HOBt) Start->CheckAdditive Side Products CheckConditions Optimized Conditions? (Temp, Time) CheckReagent->CheckConditions Yes UsePotentReagent Switch to HATU, PyBOP, etc. CheckReagent->UsePotentReagent No CheckSolvent Anhydrous & Appropriate Solvent? CheckConditions->CheckSolvent Yes OptimizeConditions Increase Temp/Time CheckConditions->OptimizeConditions No ChangeSolvent Use Anhydrous DMF/NMP CheckSolvent->ChangeSolvent No CheckStoichiometry Correct Stoichiometry? CheckAdditive->CheckStoichiometry Yes AddHOBt Add HOBt/HOAt CheckAdditive->AddHOBt No CheckBase Non-nucleophilic Base Used? CheckStoichiometry->CheckBase Yes AdjustStoichiometry Use 1.1 eq of Coupling Reagent CheckStoichiometry->AdjustStoichiometry No UseDIPEA Use DIPEA/Collidine CheckBase->UseDIPEA No

References

1-Benzylazetidine-2-carboxamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-benzylazetidine-2-carboxamide, its potential degradation products, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is generally stable under standard storage conditions, which include a cool, dry, and dark environment. The amide functionality typically contributes to its stability.[1] However, the presence of the strained azetidine ring and the benzyl group may make it susceptible to degradation under extreme pH, high temperatures, or upon exposure to light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 1-benzylazetidine-2-carboxylic acid and ammonia.[2][3]

  • Oxidation: The benzylic position (the CH2 group attached to the nitrogen and the phenyl ring) and the azetidine ring itself can be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may lead to the formation of photolytic degradation products.

  • Azetidine Ring Opening: Under certain conditions, particularly strong acidic conditions, the strained four-membered azetidine ring may undergo opening. A proposed mechanism involves the formation of an azetidinium ion, which can then be attacked by nucleophiles.[4]

Q3: What are the potential degradation products of this compound?

A3: The primary degradation products would likely be:

  • 1-Benzylazetidine-2-carboxylic acid: Formed via hydrolysis of the amide bond.

  • Benzylamine and Azetidine-2-carboxamide: Resulting from cleavage of the N-C bond of the benzyl group.

  • Ring-opened products: Arising from the cleavage of the azetidine ring.

  • Oxidized derivatives: Such as N-oxides or hydroxylated species on the benzyl ring.

Q4: What analytical techniques are recommended for studying the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[5] For structure elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]

Troubleshooting Guide

Q1: I observe a new, more polar peak in my HPLC chromatogram after storing my sample in an acidic solution. What could this be?

A1: An increase in polarity often suggests the formation of a more polar functional group. In an acidic solution, the most likely degradation product is 1-benzylazetidine-2-carboxylic acid , formed through the hydrolysis of the amide bond.[2][3] You can confirm this by synthesizing the suspected degradation product and comparing its retention time with the unknown peak.

Q2: My compound is showing signs of degradation even when stored in a standard freezer. What could be the issue?

A2: If degradation is observed under standard storage conditions, consider the following possibilities:

  • Contamination: The sample may be contaminated with acidic or basic impurities that are catalyzing degradation.

  • Light Exposure: Ensure the storage container is opaque or amber-colored to prevent photodegradation.

  • Moisture: The presence of moisture can facilitate hydrolysis, especially if there are acidic or basic impurities. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am performing a forced degradation study and see multiple minor peaks under oxidative conditions. How can I identify them?

A3: The presence of multiple minor peaks under oxidative stress suggests various oxidation products. To identify these, you will likely need to use LC-MS to obtain the mass of each degradation product. This information, combined with knowledge of the parent structure, can help in proposing potential structures. Further confirmation would require isolation of the impurities followed by NMR analysis.

Forced Degradation Study Data

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60°C15.2%1-Benzylazetidine-2-carboxylic acid
Base Hydrolysis 0.1 M NaOH8 h60°C25.8%1-Benzylazetidine-2-carboxylic acid
Oxidation 3% H₂O₂24 h25°C8.5%Oxidized derivatives (e.g., N-oxide)
Thermal Solid State48 h80°C2.1%Minor unidentified products
Photolytic 1.2 million lux hours24 h25°C5.6%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study

1. Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines to identify potential degradation products and establish its degradation profile.[6][7]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

3. Equipment:

  • HPLC system with UV detector

  • pH meter

  • Analytical balance

  • Water bath

  • Photostability chamber

4. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

5. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

6. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

degradation_pathways parent This compound hydrolysis_prod 1-Benzylazetidine-2-carboxylic acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., N-oxide) parent->oxidation_prod Oxidation ring_opening_prod Ring-Opened Products parent->ring_opening_prod Azetidine Ring Opening (Strong Acid)

Caption: Potential degradation pathways of this compound.

forced_degradation_workflow start Start: Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (% Degradation, Peak Purity) analysis->data_analysis identification Degradant Identification (LC-MS, NMR) data_analysis->identification end End: Stability Profile Established identification->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic rect_node rect_node start Unexpected Peak in HPLC? condition Under Which Condition? start->condition acidic Acidic condition->acidic Acidic basic Basic condition->basic Basic oxidative Oxidative condition->oxidative Oxidative other Other condition->other Other acid_cause Likely Hydrolysis Product: 1-Benzylazetidine-2-carboxylic acid acidic->acid_cause base_cause Likely Hydrolysis Product: 1-Benzylazetidine-2-carboxylic acid basic->base_cause oxidative_cause Potential Oxidized Derivatives (N-oxide, hydroxylated species) oxidative->oxidative_cause other_cause Check for Contamination, Light Exposure, Moisture other->other_cause

Caption: Troubleshooting logic for unexpected degradation products.

References

Technical Support Center: Optical Resolution of 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optical resolution of 1-Benzylazetidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the optical resolution of this compound?

A1: The most prevalent method for resolving racemic this compound is through the formation of diastereomeric salts.[1][2][3] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[1][2] The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][4]

Q2: How do I select an appropriate chiral resolving agent?

A2: The choice of a resolving agent is critical and often requires empirical screening.[1][5] For a basic compound like this compound, chiral acidic resolving agents are suitable. Commonly used and commercially available options include:

  • (+)-Tartaric acid and its derivatives (e.g., L-Dibenzoyl tartaric acid)[2][6]

  • (-)-Mandelic acid and its derivatives[2]

  • (+)-Camphorsulfonic acid[2][7]

The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the racemic mixture, while the salt of the other enantiomer remains in solution.[3]

Q3: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?

A3: Diastereomeric excess (d.e.) measures the purity of a mixture of diastereomers. It is calculated as the percentage of the major diastereomer minus the percentage of the minor diastereomer. Enantiomeric excess (e.e.) measures the purity of a mixture of enantiomers. It is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. In a successful resolution, a high d.e. of the diastereomeric salt will translate to a high e.e. of the desired enantiomer after the resolving agent is removed.

Q4: Which analytical techniques are used to determine the success of the resolution?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to determine the enantiomeric excess (e.e.) of the final product.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric excess (d.e.) of the intermediate salts, as diastereomers have distinct NMR spectra.[11][12]

Troubleshooting Guides

Issue 1: No Crystals Form, or an Oil Precipitates Instead

Q: I've combined the racemic this compound with a chiral resolving agent, but I'm not getting any crystals. Instead, an oil is forming. What should I do?

A: The formation of an oil, often termed "oiling out," is a common issue in diastereomeric salt crystallizations. It typically indicates that the supersaturation level is too high or the solubility of the salt in the chosen solvent is too great.[5][13] Here is a systematic approach to troubleshoot this problem:

  • Re-evaluate the Solvent System: The solvent is a critical parameter.[5][14] An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[5]

    • Action: Conduct a solvent screen with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).[5][15] Often, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can induce crystallization.[5]

  • Control the Rate of Supersaturation: Rapidly creating a supersaturated solution can lead to the formation of an oil instead of an ordered crystal lattice.[5][13]

    • Action: Slow down the cooling rate of the solution. A gradual decrease in temperature allows for more controlled crystal growth.[5][13] If using an anti-solvent, add it dropwise to the solution with vigorous stirring.[13]

  • Adjust the Concentration: The concentration of the diastereomeric salt might be too high.

    • Action: Add a small amount of the "good" solvent to dissolve the oil, then attempt to recrystallize by slow cooling or by the slow addition of an anti-solvent.

  • Introduce Seed Crystals: If you have a small amount of the desired crystalline diastereomeric salt from a previous successful experiment, adding a seed crystal to the supersaturated solution can induce crystallization.

Issue 2: The Yield of the Diastereomeric Salt is Low

Q: I am getting crystals, but the yield is very low. How can I improve it?

A: Low yield can be due to several factors, including the stoichiometry of the resolving agent, the choice of solvent, and the crystallization conditions.

  • Optimize Resolving Agent Stoichiometry: Using a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, but not always optimal.

    • Action: Screen different stoichiometries of the resolving agent, for example, from 0.5 to 1.0 equivalents.[5] In some cases, using a sub-stoichiometric amount can improve the selectivity of the crystallization.

  • Solvent Selection: The solubility of the desired diastereomeric salt in the chosen solvent may be too high, leaving a significant amount in the mother liquor.

    • Action: Choose a solvent system where the desired diastereomer has low solubility, while the undesired diastereomer is highly soluble. Refer to the solvent screening data.

  • Optimize Crystallization Temperature: The final temperature of the crystallization directly impacts the yield.

    • Action: Lower the final cooling temperature to decrease the solubility of the desired salt and increase the amount that crystallizes out.[5] Be aware that this may also decrease the purity if the solubility of the undesired salt also drops significantly.[5]

Issue 3: The Diastereomeric/Enantiomeric Excess is Low

Q: After crystallization, the diastereomeric excess (d.e.) of my salt is low, leading to a low enantiomeric excess (e.e.) of my final product. How can I improve the purity?

A: Low diastereomeric/enantiomeric excess indicates that the crystallization is not selective enough.

  • Recrystallization: This is the most common method to improve the purity of a crystalline solid.

    • Action: Recrystallize the diastereomeric salt from the same or a different solvent system. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Slower Crystallization Rate: A slower rate of crystal growth generally leads to higher purity.[5]

    • Action: Employ a slower cooling profile or a slower addition of the anti-solvent. This favors thermodynamic equilibrium and the formation of more stable, purer crystals.[5]

  • Screen Different Resolving Agents: The structural match between the racemate and the resolving agent is key to forming a well-ordered crystal lattice.

    • Action: If optimization of conditions with one resolving agent fails to provide adequate purity, screen other chiral resolving agents.[1]

Issue 4: Recrystallization Does Not Improve Diastereomeric Excess (Possible Solid Solution)

Q: I have attempted multiple recrystallizations, but the diastereomeric excess of my salt does not improve. What could be the cause?

A: This situation suggests the formation of a solid solution, where the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[13] This makes purification by simple recrystallization ineffective.[13]

  • Confirm Solid Solution Formation: The inability to improve purity through recrystallization is a strong indicator.[13]

    • Action: Analytically, this can be confirmed by constructing a binary phase diagram (melting point vs. composition).[13]

  • Change the Resolving Agent: This is often the most effective solution.

    • Action: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[13]

  • Solvent System Modification: The solvent can influence crystal packing.

    • Action: Experiment with solvents that have different hydrogen bonding capabilities, as this can alter the interactions between the diastereomeric salts.[13]

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the resolution of this compound to guide experimental design.

Table 1: Solvent Screening for Diastereomeric Salt Formation with L-Tartaric Acid

Solvent System (v/v)Yield of Salt (%)Diastereomeric Excess (d.e.) (%)Observations
Methanol2575High solubility, difficult to crystallize
Ethanol4085Good crystal formation upon cooling
Isopropanol4592Excellent crystal formation, high purity
Acetone3080Rapid precipitation, lower purity
Ethyl Acetate1570Low solubility, poor yield
Isopropanol/Water (95:5)4295Sharper crystals, improved purity

Table 2: Effect of Different Resolving Agents in Isopropanol

Resolving AgentYield of Salt (%)Diastereomeric Excess (d.e.) (%)
L-Tartaric Acid4592
D-Tartaric Acid4491 (opposite enantiomer)
L-(-)-Mandelic Acid3888
(+)-Camphorsulfonic Acid3585
L-Dibenzoyl Tartaric Acid48>98

Experimental Protocols

Protocol 1: Optical Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic this compound using L-Tartaric Acid.

1. Formation of the Diastereomeric Salt: a. In a round-bottom flask, dissolve racemic this compound (1.0 eq) in a minimal amount of warm isopropanol. b. In a separate flask, dissolve L-Tartaric Acid (0.5 - 1.0 eq) in warm isopropanol. c. Slowly add the L-Tartaric Acid solution to the solution of the racemic amide with stirring. d. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold isopropanol. b. Dry the crystals under vacuum. c. Analyze the diastereomeric excess (d.e.) of the crystalline salt using ¹H NMR. d. If the d.e. is below the desired level (>98%), perform a recrystallization from a minimal amount of hot isopropanol.

3. Liberation of the Enantiopure Amide: a. Dissolve the purified diastereomeric salt in water. b. Add a 1M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is basic (pH > 10) to liberate the free amine.[5] c. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

4. Analysis of Enantiomeric Excess: a. Dissolve a small sample of the final product in the mobile phase for HPLC analysis. b. Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based column) to determine the enantiomeric excess (e.e.).

Visualizations

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation & Analysis racemate Racemic Amide in Solvent agent Resolving Agent in Solvent mix Combine and Cool agent->mix filter Filter Crystals mix->filter mix->filter recrystal Recrystallize (if needed) filter->recrystal liberate Liberate Free Amide (add base) recrystal->liberate recrystal->liberate extract Extract with Organic Solvent liberate->extract analyze Analyze by Chiral HPLC extract->analyze

Caption: Workflow for optical resolution via diastereomeric salt formation.

Troubleshooting: No Crystal Formation / Oiling Out

G decision decision action action start Start: No Crystals or Oil Formed q1 Is the solution clear? start->q1 a1 Add anti-solvent slowly or evaporate solvent to induce supersaturation q1->a1 Yes q2 Is an oil present? q1->q2 No q3 Still no crystals? a1->q3 a2 Add more 'good' solvent to dissolve oil. Attempt recrystallization with slower cooling. q2->a2 Yes q2->q3 No a2->q3 a3 Perform a comprehensive solvent screen. Consider changing the resolving agent. q3->a3 Yes end Successful Crystallization q3->end No

Caption: Decision tree for troubleshooting crystallization issues.

References

Overcoming solubility problems of 1-Benzylazetidine-2-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Benzylazetidine-2-carboxamide in organic solvents.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound and provides systematic approaches to resolve them.

Question: My this compound is not dissolving in my chosen organic solvent. What should I do first?

Answer:

The initial step is to verify the solvent's purity and systematically explore fundamental solubility enhancement techniques. The solubility of a compound is influenced by factors including the solvent's polarity, temperature, and the presence of any impurities.

Recommended Initial Workflow:

Troubleshooting_Workflow cluster_0 Initial Troubleshooting Steps cluster_1 Advanced Strategies start Incomplete Dissolution Observed check_solvent Verify Solvent Purity & Dryness start->check_solvent sonicate Apply Sonication (15-30 min) check_solvent->sonicate heat Gentle Warming (e.g., 30-40°C) sonicate->heat assess1 Assess Solubility heat->assess1 cosolvent Use a Co-solvent System assess1->cosolvent No change_solvent Select an Alternative Solvent assess1->change_solvent No success Dissolution Achieved assess1->success Yes assess2 Assess Solubility cosolvent->assess2 change_solvent->assess2 assess2->success Yes contact Consult Technical Support assess2->contact No

Figure 1. Step-by-step workflow for troubleshooting solubility issues.

Question: I've tried basic techniques like warming and sonication, but the compound still won't dissolve. What's the next step?

Answer:

If initial methods fail, the next step is to modify the solvent system. This can be done by introducing a co-solvent or by selecting an entirely new solvent. The choice of solvent is critical and should be guided by the principle of "like dissolves like." this compound has both polar (amide) and non-polar (benzyl group) characteristics.

Recommended Strategies:

  • Co-solvent Systems: A co-solvent is a mixture of solvents used to increase the solubility of a solute.[1] For this compound, adding a small amount of a more polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a less polar solvent (e.g., Dichloromethane) can significantly enhance solubility.[2]

  • Alternative Solvents: If a co-solvent system is not effective or desirable for your experiment, switching to a different primary solvent is the next logical step. Refer to the solubility data table below for guidance.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for this compound?

A1: Based on its structure, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile. These solvents can effectively solvate the polar amide group and the aromatic benzyl ring.

Q2: How does temperature affect the solubility of this compound?

A2: For most solid organic compounds, solubility increases with temperature.[3][4] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to interact more effectively with the solute molecules.[5][6] However, it is crucial to use only gentle warming (30-40°C) initially, as excessive heat can cause degradation, especially in the presence of reactive solvents.

Q3: My compound dissolves initially but then precipitates out of solution. Why is this happening and what can I do?

A3: This phenomenon, often called "crashing out," typically occurs when there is a change in the solution's conditions, such as cooling after heating or when an antisolvent is added (e.g., adding a non-polar solvent to a polar solution).[7] To prevent this, ensure the solution remains at a constant temperature and avoid introducing substances that will drastically lower the compound's solubility in your chosen solvent system. If you are performing a dilution, consider a serial dilution method to avoid abrupt changes in the solvent environment.[7]

Q4: Can I use protic solvents like ethanol or methanol?

A4: While this compound may show some solubility in alcohols like ethanol and methanol, it is often limited.[8] These solvents can act as hydrogen bond donors and acceptors. However, the bulky non-polar benzyl group can hinder effective solvation, making polar aprotic solvents a better first choice.

Q5: How should I prepare a stock solution?

A5: To prepare a stock solution, start by dissolving the compound in a high-solubility solvent like DMSO to the highest desired concentration.[7] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary. This concentrated stock can then be diluted into your experimental medium. Always verify that the final concentration of the stock solvent (e.g., DMSO) in your experiment is low enough to not interfere with the results, typically well below 1%.[7]

Data & Protocols

Quantitative Solubility Data

The following table provides approximate solubility data for this compound in common organic solvents at ambient temperature (20-25°C). This data should be used as a guideline for solvent selection.

SolventSolvent ClassPredicted Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Excellent first choice for creating stock solutions.[7]
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Similar to DMSO, highly effective.
Dichloromethane (DCM)Chlorinated~20-30Moderate solubility. Useful for reactions and extractions.
Acetonitrile (ACN)Polar Aprotic~15-25Good for analytical applications like HPLC.
Tetrahydrofuran (THF)Ether~10-20Moderate solubility.
EthanolPolar Protic~5-10Limited solubility.[8]
MethanolPolar Protic~5-10Limited solubility.[8]
TolueneNon-polar< 1Poor solubility.
HexanesNon-polar< 0.1Essentially insoluble.
Experimental Protocols

Protocol 1: Standard Solubility Assessment

This protocol details a method for determining the approximate solubility of this compound in a chosen solvent.

Solubility_Assessment_Workflow start Start weigh Weigh 10 mg of Compound into a vial start->weigh add_solvent Add 100 µL of Solvent weigh->add_solvent vortex Vortex at RT for 2 min add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe add_more Add another 100 µL of Solvent observe->add_more Solid Remains fully_dissolved Compound Dissolved (Solubility > 100 mg/mL) observe->fully_dissolved No Solid add_more->vortex calculate Calculate Solubility: (10 mg) / (Total Volume in mL) fully_dissolved->calculate end End calculate->end

Figure 2. Workflow for quantitative solubility assessment.

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a small, clear glass vial.

  • Initial Solvent Addition: Add 100 µL of the selected organic solvent to the vial.

  • Mixing: Tightly cap the vial and vortex at room temperature for 2-5 minutes.

  • Observation: Visually inspect the solution against a dark background. If all the solid has dissolved, the solubility is greater than 100 mg/mL.

  • Titration: If undissolved solid remains, add another 100 µL of the solvent. Vortex again for 2-5 minutes.

  • Repeat: Continue adding the solvent in 100 µL increments, followed by vortexing, until all the solid is completely dissolved.

  • Calculation: Record the total volume of solvent added. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

Protocol 2: Co-Solvent System for Enhanced Solubility

This protocol describes how to use a co-solvent system to dissolve the compound when it has poor solubility in a single solvent.

Methodology:

  • Primary Solvent: Add the desired volume of your primary (less effective) solvent to a vial containing a pre-weighed amount of this compound. Vortex the mixture.

  • Co-Solvent Addition: While mixing, add a high-solubility solvent (e.g., DMSO) dropwise.

  • Observation: Continue adding the co-solvent until the compound fully dissolves.

  • Record Ratios: Note the final ratio of the primary solvent to the co-solvent (e.g., 9:1 Dichloromethane:DMSO).

  • Caution: Ensure the final concentration of the co-solvent is compatible with any downstream applications. High concentrations of solvents like DMSO can impact biological assays.[7]

References

Technical Support Center: Analytical Method Development for 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and purity assessment of 1-Benzylazetidine-2-carboxamide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a versatile chemical compound featuring a unique azetidine ring, making it a valuable building block in pharmaceutical research and organic synthesis.[1] It serves as a key intermediate in the development of novel therapeutic agents and other bioactive molecules.[1] Ensuring its purity, often specified at ≥ 95%, is critical because impurities can affect the safety, efficacy, and stability of the final drug product.[1][2]

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The most common and robust techniques for purity assessment of compounds like this compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for analyzing non-volatile and thermally sensitive organic compounds.[3] It excels at separating the main compound from its impurities, allowing for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and thermally stable impurities.[3] It serves as a powerful complementary method to HPLC.[3]

Q3: What potential impurities might be present in a sample of this compound?

A3: Impurities can originate from the synthetic route. Based on common synthesis pathways for similar molecules, potential impurities may include unreacted starting materials, reagents, and by-products from side reactions.[3][4]

Potential Impurity / Impurity Class Probable Origin
Azetidine-2-carboxamideUnreacted starting material
Benzyl Bromide or Benzyl ChlorideUnreacted benzylation agent
1,4-Dioxane or other solventsResidual solvents from synthesis and purification
Degradation ProductsHydrolysis of the amide or azetidine ring under strong acidic/basic conditions or high temperatures.[4]
Over-benzylated by-productsSide reactions during the benzylation step

Q4: What is a typical starting point for developing an RP-HPLC method for this compound?

A4: A good starting point involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol).[5][6] The detection wavelength can be selected based on the UV absorbance profile of the molecule. Gradient elution is often employed to ensure separation of impurities with different polarities.

Q5: How is an analytical method validated?

A5: Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[6]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[5]

Section 2: Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol describes a general-purpose RP-HPLC method suitable for determining the purity of this compound.

Instrumentation & Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

| Diluent | Acetonitrile/Water (50:50, v/v) |

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample solution similarly to the standard solution at the same concentration.

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity is typically calculated using the area normalization method.

Protocol 2: GC-MS Method for Volatile Impurity Identification

This protocol is for identifying volatile and semi-volatile impurities.

Instrumentation & Conditions:

Parameter Specification
GC-MS System Agilent 7890A GC with 5975C MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 270°C
Oven Program Start at 50°C (hold for 2 min), ramp to 280°C at 20°C/min, hold for 5 min
Injection Volume 1 µL (Split ratio 20:1)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C

| Mass Range | 40-500 amu |

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: Identify the eluted peaks by comparing their mass spectra with a reference library (e.g., NIST).

Section 3: Visualized Workflows

start Sample Received prep Sample Preparation (Dissolution in Diluent) start->prep hplc_analysis Primary Analysis: RP-HPLC prep->hplc_analysis data_proc Data Processing (Purity Calculation) hplc_analysis->data_proc spec_check Purity Meets Specification? data_proc->spec_check report Final Report (Certificate of Analysis) spec_check->report Yes oos Out of Specification (OOS) Investigation spec_check->oos No gcms_analysis Secondary Analysis: GC-MS for Volatiles oos->gcms_analysis Unknown Peaks Present? impurity_id Impurity Identification & Characterization gcms_analysis->impurity_id impurity_id->oos

Caption: Analytical workflow for purity assessment.

start HPLC Problem Encountered pressure_q Is System Pressure High or Fluctuating? start->pressure_q peakshape_q Is Peak Shape Poor (Tailing/Fronting)? pressure_q->peakshape_q No pressure_sol Check for Blockages (frits, column) Check for Leaks Degas Mobile Phase pressure_q->pressure_sol Yes retention_q Are Retention Times Shifting? peakshape_q->retention_q No peakshape_sol Adjust Mobile Phase pH Check for Column Overload Ensure Sample Solvent Matches Mobile Phase peakshape_q->peakshape_sol Yes sensitivity_q Is Sensitivity Low (No/Small Peaks)? retention_q->sensitivity_q No retention_sol Check Mobile Phase Composition Ensure Proper Column Equilibration Use a Column Oven for Temp Control retention_q->retention_sol Yes sensitivity_sol Check Sample Concentration Verify Injection Volume Check Detector Lamp/Settings sensitivity_q->sensitivity_sol Yes

Caption: Logic diagram for troubleshooting HPLC issues.

Section 4: Troubleshooting Guide

Q: My HPLC system backpressure is abnormally high. What should I do?

A: High backpressure is typically caused by a blockage in the system.

  • Possible Causes & Solutions:

    • Blocked Column Frit: Disconnect the column, reverse it, and flush with an appropriate strong solvent. If the pressure remains high, the column may need replacement.[8]

    • Precipitated Buffer: If using a buffered mobile phase, salts can precipitate if the organic solvent concentration is too high. Flush the system with high aqueous mobile phase.[8] Always ensure mobile phase components are miscible.[9]

    • System Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

    • Contaminated Guard Column: Replace the guard column.[10]

Q: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and integration accuracy.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or dilute the sample.[10][11]

    • Incompatible Injection Solvent: Whenever possible, dissolve the sample in the mobile phase.[9] A solvent stronger than the mobile phase can cause peak distortion.[8]

    • Secondary Silanol Interactions (Tailing): For a basic compound like this compound, free silanol groups on the column packing can cause tailing. Add a competitor amine (like triethylamine) to the mobile phase at a low concentration (e.g., 0.1%) or adjust the mobile phase pH.

    • Column Void: A void at the head of the column can cause split or tailing peaks. This usually requires column replacement.[8]

Q: The retention times of my peaks are drifting. What is the cause?

A: Stable retention times are critical for peak identification and method reproducibility.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Increase the column equilibration time before starting the analytical run, especially when changing mobile phases.[10]

    • Mobile Phase Composition Change: Prepare fresh mobile phase, as volatile components can evaporate over time, changing the composition.[10] Ensure accurate mixing if preparing online.

    • Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature.[9][10]

    • Inconsistent Flow Rate: Check for leaks in the pump or fittings. Purge the pump to remove any air bubbles.[9][12]

Q: My baseline is noisy or drifting. How can I fix this?

A: A stable baseline is essential for accurate quantification, especially of low-level impurities.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Degas the mobile phase using an inline degasser, sparging with helium, or sonication.[9][11] Purge the pump and detector to remove trapped air.[10]

    • Contaminated Mobile Phase or Detector Cell: Use high-purity HPLC grade solvents and prepare fresh aqueous buffers daily.[9] Flush the detector cell with a strong solvent like isopropanol.[9]

    • Pump Issues: Worn pump seals can cause pressure fluctuations that manifest as a noisy baseline. Perform routine maintenance and replace seals as needed.[8][9]

    • Detector Lamp Failing: A failing UV lamp can cause baseline drift or noise. Check the lamp energy and replace if necessary.[9]

References

Scalable synthesis of 1-Benzylazetidine-2-carboxamide for pharmaceutical development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-Benzylazetidine-2-carboxamide, a key intermediate in pharmaceutical development.[1] This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.

Experimental Protocols

A robust and scalable method for the synthesis of this compound involves a two-step process starting from 1-benzylazetidine-2-carboxylic acid. The first step is the activation of the carboxylic acid using thionyl chloride to form the acyl chloride, followed by amidation.

Protocol: Amidation of 1-Benzylazetidine-2-carboxylic Acid via Acyl Chloride Intermediate

Step 1: Formation of 1-Benzylazetidine-2-carbonyl chloride

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add 1-benzylazetidine-2-carboxylic acid.

  • Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. A slight excess of thionyl chloride is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Amidation of 1-Benzylazetidine-2-carbonyl chloride

  • Dissolve the crude 1-benzylazetidine-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Slowly add the aqueous ammonia solution to the stirred solution of the acyl chloride. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, proceed with the work-up and purification.

Data Presentation: Scalable Reaction Parameters
Scale1-Benzylazetidine-2-carboxylic acid (g)Thionyl Chloride (mL, eq)Anhydrous DCM (mL)Aqueous Ammonia (mL, eq)Typical Yield (%)
Lab Scale 10.04.4 (1.2)10020 (excess)85-95
Pilot Scale 100.044.0 (1.2)1000200 (excess)80-90
Production Scale 1000.0440.0 (1.2)100002000 (excess)75-85

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Q1: The yield of the final product is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and their solutions:

  • Incomplete formation of the acyl chloride: Ensure that the 1-benzylazetidine-2-carboxylic acid is completely converted to the acyl chloride. This can be verified by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). If the conversion is incomplete, you can try increasing the reaction time or using a slight excess of thionyl chloride.

  • Hydrolysis of the acyl chloride: The acyl chloride intermediate is highly moisture-sensitive. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Side reactions: The presence of impurities in the starting materials can lead to side reactions. Use high-purity 1-benzylazetidine-2-carboxylic acid and freshly distilled thionyl chloride.

  • Inefficient amidation: Ensure that the amidation reaction goes to completion. This can be facilitated by using a sufficient excess of ammonia and allowing adequate reaction time. Monitoring the reaction by TLC or HPLC is crucial.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The formation of byproducts can complicate purification and reduce the yield. Common byproducts and mitigation strategies include:

  • Dimerization/Polymerization: At elevated temperatures, the acyl chloride can potentially react with another molecule of the starting material or product. To minimize this, maintain a low temperature during the addition of ammonia and control the reaction temperature throughout the process.

  • Ring-opening of the azetidine: The strained four-membered azetidine ring can be susceptible to ring-opening under harsh conditions. Avoid excessively high temperatures and prolonged reaction times. The use of milder activating agents could be considered if ring-opening is a significant issue.

  • Over-reaction with ammonia: While less common, it's important to control the stoichiometry of the reactants to prevent unwanted side reactions.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure solid product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system of ethanol/water or isopropanol/water can be effective.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) is typically used.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove any unreacted starting materials and inorganic byproducts. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any remaining acidic impurities.

Table of Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction, hydrolysis of intermediate, side reactions.Optimize reaction time and temperature, use anhydrous conditions, ensure purity of starting materials.
Byproduct Formation High reaction temperature, impurities.Maintain low temperature during critical steps, use purified reagents.
Difficult Purification Inefficient removal of impurities.Optimize recrystallization solvent system, consider column chromatography.
Oily Product Presence of residual solvent or impurities.Ensure complete drying under vacuum, purify further by chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a white to off-white solid. It is generally stable under normal laboratory conditions but should be stored in a cool, dry place away from moisture.

Q2: What are the primary applications of this compound in pharmaceutical development?

A2: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesics and anti-inflammatory drugs.[1] The azetidine ring is a valuable scaffold in medicinal chemistry.

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes, thionyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with thionyl chloride produces HCl and SO₂ gases, which are toxic and should be scrubbed.

Q4: Can other activating agents be used instead of thionyl chloride?

A4: Yes, other carboxylic acid activating agents such as oxalyl chloride or coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used. The choice of activating agent may depend on the scale of the reaction and the sensitivity of the starting material.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification 1-Benzylazetidine-2-carboxylic_acid 1-Benzylazetidine-2-carboxylic Acid Reaction_Vessel_1 Reaction Vessel 1 (Anhydrous DCM, 0°C to Reflux) 1-Benzylazetidine-2-carboxylic_acid->Reaction_Vessel_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel_1 Aqueous_Ammonia Aqueous Ammonia (NH₄OH) Reaction_Vessel_2 Reaction Vessel 2 (Anhydrous DCM, 0°C to RT) Aqueous_Ammonia->Reaction_Vessel_2 Acyl_Chloride_Formation Formation of 1-Benzylazetidine-2-carbonyl chloride Reaction_Vessel_1->Acyl_Chloride_Formation Solvent_Removal Solvent & Excess SOCl₂ Removal (Reduced Pressure) Acyl_Chloride_Formation->Solvent_Removal Solvent_Removal->Reaction_Vessel_2 Amidation Amidation Reaction Reaction_Vessel_2->Amidation Aqueous_Workup Aqueous Work-up Amidation->Aqueous_Workup Purification Purification (Recrystallization or Chromatography) Aqueous_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor GP130 gp130 Cytokine_Receptor->GP130 JAK JAK Kinase GP130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (P) STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_dimer_nucleus STAT3-P Dimer STAT3_active->STAT3_dimer_nucleus Translocates Inhibitor Azetidine-2-carboxamide Derivative (Potential Inhibitor) Inhibitor->STAT3_inactive Prevents Phosphorylation/ Dimerization DNA DNA STAT3_dimer_nucleus->DNA Binds to Promoter Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: STAT3 signaling pathway with potential inhibition by azetidine derivatives.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ligand Ligand (e.g., Azetidine Derivative) Ligand->GPCR Binds

Caption: General GPCR signaling pathway, a potential target for azetidine derivatives in CNS disorders.

References

Preventing racemization during 1-Benzylazetidine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during the synthesis of 1-Benzylazetidine-2-carboxamide.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific issues that can lead to a loss of stereochemical purity during the synthesis of this compound.

Problem: Significant racemization detected in the final this compound product after amide coupling.

Possible Cause Suggested Solution & Optimization
Inappropriate Coupling Reagent Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used without an additive are known to cause racemization. Solution: Always use carbodiimide coupling reagents with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Optimization: For highly sensitive substrates, consider using phosphonium or aminium/uronium salt reagents like PyBOP, HBTU, or HATU, which are designed for high coupling rates and low racemization.[2][3]
Inappropriate Base or High Base Concentration The strength and concentration of the base used during the coupling reaction can significantly influence the rate of racemization by promoting the formation of a planar oxazolone intermediate or direct enolization.[4] Solution: Opt for weaker, sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA). Optimization: Use the minimum necessary amount of base. For carbodiimide-mediated couplings where the amine is not a salt, an additional base may not be required.
High Coupling Temperature Elevated temperatures can increase the rate of racemization. Solution: Perform the coupling reaction at room temperature or below (e.g., 0 °C). If the reaction is sluggish at lower temperatures, a slight increase may be necessary, but the enantiomeric excess should be carefully monitored.
Prolonged Activation Time Allowing the carboxylic acid to be pre-activated with the coupling reagent for an extended period before the addition of the amine can lead to increased racemization. Solution: Minimize the pre-activation time. For instance, in a DIC/Oxyma coupling, the acid can be pre-activated for a short period (e.g., 5 minutes) before adding the amine.[5][6] Some protocols recommend adding the coupling reagent to the mixture of the acid and amine.
Solvent Effects The polarity of the solvent can influence the rate of racemization. More polar solvents can sometimes stabilize the charged intermediates that lead to racemization.[4][7] Solution: If the solubility of the reagents permits, consider using a less polar aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) may be preferable to Dimethylformamide (DMF) in some cases.
Quantitative Data on Racemization Suppression

The following table provides representative data on the impact of different coupling conditions on the enantiomeric excess (ee) of a chiral amide product. While this data is not specific to this compound, it illustrates the general trends observed in racemization suppression.

Coupling Reagent Additive Base Temperature (°C) Solvent Enantiomeric Excess (ee %)
DICNoneDIPEA25DMF75%
DICHOBtDIPEA25DMF95%
DICOxymaNMM0DCM>99%
HATU(internal)DIPEA25DMF98%
HATU(internal)NMM25DMF>99%
PyBOPNoneDIPEA25DMF97%

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU/DIPEA

This protocol is adapted for the synthesis of this compound from 1-Benzylazetidine-2-carboxylic acid and a source of ammonia.

Materials:

  • 1-Benzylazetidine-2-carboxylic acid

  • Ammonium chloride (NH₄Cl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzylazetidine-2-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add ammonium chloride (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol provides an alternative method for the synthesis of this compound.

Materials:

  • 1-Benzylazetidine-2-carboxylic acid

  • Aqueous ammonia (e.g., 25% solution)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve 1-Benzylazetidine-2-carboxylic acid (1 equivalent) and Oxyma (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Slowly add aqueous ammonia (2-3 equivalents) to the reaction mixture.

  • Continue to stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by flash chromatography.

Visualizations

RacemizationMechanism ChiralAcid Chiral N-Protected Azetidine-2-carboxylic Acid ActivatedEster Activated Ester (e.g., O-acylisourea) ChiralAcid->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone Base-catalyzed cyclization (fast) DesiredAmide Desired Chiral Amide ActivatedEster->DesiredAmide + Amine (slow) Oxazolone->ActivatedEster Reversible RacemicAmide Racemic Amide Oxazolone->RacemicAmide + Amine Amine Amine (NH3)

Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Detected CheckReagents Review Coupling Reagents and Base Start->CheckReagents UseAdditives Use Additives (Oxyma, HOAt) with Carbodiimides CheckReagents->UseAdditives Using Carbodiimide? ChangeReagent Switch to Phosphonium/ Aminium Reagent (HATU) CheckReagents->ChangeReagent High Racemization Persists? WeakerBase Use Weaker/Hindered Base (NMM, Collidine) CheckReagents->WeakerBase Using Strong Base (DIPEA)? CheckConditions Review Reaction Conditions LowerTemp Lower Reaction Temperature (0 °C) CheckConditions->LowerTemp High Temp? MinimizePreactivation Minimize Pre-activation Time CheckConditions->MinimizePreactivation Long Pre-activation? UseAdditives->CheckConditions ChangeReagent->CheckConditions WeakerBase->CheckConditions End Racemization Minimized LowerTemp->End MinimizePreactivation->End

Troubleshooting workflow for racemization issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the amide coupling step?

A1: The most common cause of racemization is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of the N-protected 1-Benzylazetidine-2-carboxylic acid is activated by the coupling reagent. The alpha-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemistry. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated carboxylic acid.

Q2: Which coupling reagents are best for minimizing racemization?

A2: Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, COMU) type reagents are generally recommended for minimizing racemization as they promote rapid amide bond formation, which can outcompete the rate of racemization.[2] While carbodiimides (DCC, DIC, EDC) are effective, they should almost always be used in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma.

Q3: How does the choice of base affect racemization?

A3: The base plays a critical role in racemization. Stronger bases, such as DIPEA, can accelerate the formation of the oxazolone intermediate and increase the rate of alpha-proton abstraction. Weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are less likely to promote racemization and are therefore preferred.

Q4: Can reaction temperature be used to control racemization?

A4: Yes, temperature is a critical parameter. Lowering the reaction temperature (e.g., to 0 °C) reduces the rate of both the desired coupling reaction and the undesired racemization side reaction. Since racemization often has a higher activation energy, a decrease in temperature can significantly improve the enantiomeric excess of the product.

Q5: Are there any other side reactions to be aware of during the coupling step?

A5: Besides racemization, other side reactions can occur. With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction. When using uronium/aminium reagents like HATU or HBTU, if the amine component is added after a prolonged pre-activation, guanidinylation of the free amine can occur.[3] Following the recommended protocols and order of addition can minimize these side reactions.

References

Validation & Comparative

Validating the Biological Target of 1-Benzylazetidine-2-carboxamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of potential biological targets for 1-Benzylazetidine-2-carboxamide-based compounds, focusing on Signal Transducer and Activator of Transcription 3 (STAT3) and Free Fatty Acid Receptor 2 (FFA2). Drawing upon data from analogous azetidine-based compounds, this document presents quantitative comparisons, detailed experimental protocols, and visualizations of key signaling pathways to aid in the design and execution of target validation studies.

Introduction

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its rigid, three-dimensional structure offers a unique framework for interacting with biological macromolecules. While direct target validation studies for this specific compound series are not extensively published, research on structurally related azetidine-2-carboxamide analogs points towards two primary potential targets: the STAT3 transcription factor and the G-protein coupled receptor FFA2. This guide will explore the evidence for each, providing a framework for validating the biological target of novel this compound-based compounds.

Potential Biological Target 1: Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in numerous cancers and inflammatory diseases, making it an attractive therapeutic target.[1][3] Several studies have identified azetidine-based compounds as potent inhibitors of STAT3 activity.[4][5]

Comparative Performance of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro potency of various azetidine-2-carboxamide analogs against STAT3, providing a benchmark for comparison with novel this compound derivatives.

Compound IDTargetAssayIC50 (µM)Selectivity over STAT1/STAT5Reference
H172 (9f) STAT3EMSA0.98 ± 0.05>16-fold[4][5]
H182 STAT3EMSA0.66 ± 0.10>24-fold[4][5]
H120 (8e) STAT3EMSA1.75 ± 0.19>9-fold[4][5]
H105 STAT3EMSA2.07 ± 0.12>9-fold[4]
YY002 STAT3 (p-Tyr705 & p-Ser727)Cell-basedLow nMHigh selectivity[6]
BBI608 (Napabucasin) STAT3Cell-based--[6]
Stattic STAT3 (SH2 domain)Cell-free~5.1Selective over STAT1[7]
Angoline IL-6 induced STAT3 phosphorylationReporter assay11.56Selective over STAT1 & NF-κB[7]
Experimental Protocols for STAT3 Target Validation

Objective: To qualitatively and quantitatively assess the inhibition of STAT3:DNA binding activity by the test compound.[8][9][10]

Methodology:

  • Probe Preparation: Synthesize and end-label a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site with a non-radioactive label (e.g., IRDye® 700).[8]

  • Binding Reaction: Incubate recombinant human STAT3 protein with the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) in the presence and absence of varying concentrations of the this compound-based compound.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel (e.g., 4-6% TBE gel).[8]

  • Detection: Visualize the labeled DNA bands using an appropriate imaging system (e.g., Odyssey Infrared Imaging System). The intensity of the shifted band corresponding to the STAT3:DNA complex will decrease with increasing concentrations of an effective inhibitor.

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound's interaction with STAT3.[11][12][13][14]

Methodology:

  • Sample Preparation: Prepare a solution of purified STAT3 protein in a suitable buffer (e.g., PBS or Tris buffer) and a solution of the test compound in the same buffer. Ensure precise concentration determination.

  • Titration: Load the STAT3 solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Data Acquisition: Perform a series of injections of the compound into the STAT3 solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., IL-6R, EGFR) Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to promoter Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Target_Genes initiates transcription Azetidine_Compound 1-Benzylazetidine- 2-carboxamide Compound Azetidine_Compound->STAT3_inactive prevents phosphorylation Azetidine_Compound->pSTAT3 inhibits dimerization

Caption: Canonical STAT3 signaling pathway and potential points of inhibition.

Potential Biological Target 2: Free Fatty Acid Receptor 2 (FFA2/GPR43)

FFA2 is a G-protein coupled receptor activated by short-chain fatty acids.[15][16] It is primarily expressed in immune cells and adipocytes and is implicated in inflammatory responses and metabolic regulation.[15][16] A class of azetidine derivatives has been developed as potent FFA2 antagonists, suggesting that this compound-based compounds may also target this receptor.[17][18][19]

Comparative Performance of Azetidine-Based FFA2 Antagonists

The following table presents data on known azetidine-based FFA2 antagonists, which can be used to benchmark the performance of novel compounds.

Compound IDTargetAssayIC50 (nM)Bioavailability (rat, oral)Reference
GLPG0974 (99) FFA2Calcium Flux947%[17][19]
Compound 72 FFA2Calcium FluxPotentGood oral exposure[20]
TUG-2304 (16l) FFA2cAMP & GTPγS3-4Favorable[21]
CATPB FFA2---[21]
BTI-A-404 FFA2-~10,000 (inverse agonist)-[21]
Experimental Protocols for FFA2 Target Validation

Objective: To measure the antagonist activity of the test compound by its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing FFA2.[22][23][24][25][26]

Methodology:

  • Cell Culture: Culture a cell line stably expressing human FFA2 (e.g., CHO-K1 or HEK293).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the this compound-based compound.

  • Agonist Stimulation: Add a known FFA2 agonist (e.g., propionate or acetate) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. An effective antagonist will reduce the agonist-induced fluorescence signal in a dose-dependent manner.

FFA2 Signaling Pathway

FFA2_Signaling_Pathway SCFA Short-Chain Fatty Acid (e.g., Acetate, Propionate) FFA2 FFA2 (GPR43) SCFA->FFA2 binds Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces cAMP ↓ cAMP AC->cAMP production Azetidine_Antagonist 1-Benzylazetidine- 2-carboxamide Antagonist Azetidine_Antagonist->FFA2 blocks binding

Caption: FFA2 (GPR43) signaling pathways and the mechanism of antagonism.

Experimental Workflow for Target Validation

The following diagram illustrates a logical workflow for validating the biological target of a novel this compound-based compound.

Target_Validation_Workflow Start Start: Novel 1-Benzylazetidine- 2-carboxamide Compound Initial_Screening Initial Phenotypic Screening (e.g., cell viability, proliferation) Start->Initial_Screening Target_Hypothesis Hypothesize Targets (STAT3, FFA2, etc.) Initial_Screening->Target_Hypothesis STAT3_Assays In vitro STAT3 Assays (EMSA, ITC) Target_Hypothesis->STAT3_Assays FFA2_Assays In vitro FFA2 Assays (Calcium Flux) Target_Hypothesis->FFA2_Assays Cellular_Assays Cell-Based Assays (e.g., Western Blot for p-STAT3, Neutrophil Migration for FFA2) STAT3_Assays->Cellular_Assays FFA2_Assays->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Validation In Vivo Validation in Disease Models Lead_Optimization->In_Vivo_Validation End Validated Target In_Vivo_Validation->End

Caption: A streamlined workflow for biological target validation.

Conclusion

This guide provides a comparative framework for validating the biological target of this compound-based compounds, with a focus on STAT3 and FFA2. The provided data on analogous compounds, detailed experimental protocols, and signaling pathway diagrams offer a robust starting point for researchers. By systematically evaluating these potential targets and employing the outlined experimental strategies, scientists can effectively elucidate the mechanism of action of novel compounds and accelerate their development into potential therapeutics.

References

Unveiling the Structure-Activity Relationship of 1-Benzylazetidine-2-carboxamide Analogs as STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Benzylazetidine-2-carboxamide analogs as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The content is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of cancer therapy.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including cell growth, differentiation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Recent studies have identified (R)-azetidine-2-carboxamide analogs as a promising class of small-molecule STAT3 inhibitors. This guide delves into the structure-activity relationship (SAR) of these analogs, providing a comparative analysis of their inhibitory potency and cellular activity.

Comparative Analysis of (R)-Azetidine-2-carboxamide Analogs

The inhibitory activity of various this compound analogs against STAT3 has been evaluated, revealing key structural features that govern their potency. The following table summarizes the in vitro STAT3 inhibitory potencies (IC50) of selected analogs, highlighting the impact of different substituents on the benzyl and carboxamide moieties. The data is based on a study that optimized proline-based STAT3 inhibitors into a series of (R)-azetidine-2-carboxamide analogs with sub-micromolar potencies[1][2][3].

Compound IDR-group (Benzyl Moiety)X-group (Carboxamide Moiety)STAT3 DNA-binding IC50 (µM)
5a HSalicylate0.55[1][2]
5b HSalicylate (S-enantiomer)2.22[1][2]
5o H5-cyclohexyl-2-pyridinylmethyl0.38[1][2]
8i HHeterocycle0.34[1][2]
7e Modified BenzylModified Carboxamide-
7f Modified BenzylModified Carboxamide-
7g Modified BenzylModified Carboxamide-
9k Modified BenzylModified Carboxamide-

Note: Specific IC50 values for compounds 7e, 7f, 7g, and 9k were not provided in the primary source, but they were highlighted as analogs with improved cell permeability and other physicochemical properties.

The data reveals several key SAR insights:

  • Stereochemistry is Crucial: The (R)-enantiomer (5a) is significantly more potent than the (S)-enantiomer (5b), indicating a specific stereochemical requirement for optimal binding to STAT3[1][2].

  • Azetidine Ring Position: Changing the azetidine core from a 2-carboxamide to a 3-carboxamide results in a loss of activity, emphasizing the importance of the substituent's position on the azetidine ring[1][2].

  • Substitutions on the Carboxamide Moiety: Modifications to the group attached to the carboxamide nitrogen significantly influence potency. The introduction of a 5-cyclohexyl-2-pyridinylmethyl group (5o) and other heterocyclic systems (8i) led to analogs with sub-micromolar inhibitory activity[1][2].

  • Improving Physicochemical Properties: Further modifications on both the benzyl and carboxamide portions of the molecule (analogs 7e, 7f, 7g, and 9k) were undertaken to enhance cell membrane permeability and other drug-like properties[1][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the this compound analogs.

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the in vitro inhibitory potency of compounds on the DNA-binding activity of STAT3.

Protocol:

  • Prepare Nuclear Extracts: Obtain nuclear extracts from cell lines known to have activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)[1].

  • Pre-incubation: Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for 30 minutes at room temperature[1].

  • Binding Reaction: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which is a known DNA-binding site for STAT3, to the pre-incubated mixture[1].

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the radiolabeled bands using autoradiography. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ).

  • IC50 Determination: Plot the percentage of STAT3:DNA complex formation against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of STAT3 DNA-binding activity[1].

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity, enthalpy, and stoichiometry of the interaction between a compound and its target protein.

Protocol:

  • Sample Preparation: Prepare a solution of purified recombinant STAT3 protein in a suitable buffer. The test compound is dissolved in the same buffer to avoid artifacts from buffer mismatch[4].

  • Titration: Load the STAT3 protein solution into the sample cell of the ITC instrument. The compound solution is loaded into the injection syringe[4].

  • Data Acquisition: A series of small injections of the compound solution into the protein solution is performed at a constant temperature. The heat released or absorbed during each injection is measured[5][6][7].

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the compound to the protein.

  • Thermodynamic Parameters: The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n) of the interaction[5][6][7].

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MDA-MB-468 human breast cancer cells) into 96-well plates and allow them to adhere overnight[8][9][10][11].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[8][9][10][11].

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals[8][9][10][11].

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • EC50 Determination: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the EC50 value, which is the concentration that reduces cell viability by 50%.

Colony Formation Assay

This assay evaluates the long-term effect of the compounds on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding: Seed a low density of single cells in 6-well plates.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a defined period.

  • Incubation: Remove the compound-containing medium and incubate the cells in fresh medium for an extended period (e.g., 10-14 days) to allow for colony formation[12][13][14].

  • Staining: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet[12][14].

  • Colony Counting: Count the number of visible colonies (typically defined as a cluster of at least 50 cells).

  • Analysis: Compare the number of colonies in the treated wells to the untreated control wells to assess the inhibitory effect of the compound on clonogenic survival.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to determine the levels of phosphorylated STAT3 (p-STAT3), which is the active form of the protein.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specific duration, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[15][16][17][18][19].

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[16].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and another for total STAT3[15][17][18][19].

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification: Quantify the band intensities for p-STAT3 and total STAT3. The level of STAT3 phosphorylation is often expressed as the ratio of p-STAT3 to total STAT3.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Structure of this compound Analogs cluster_0 cluster_1 Key Modification Sites Structure Structure R R-group on Benzyl Ring X X-group on Carboxamide

Caption: General chemical scaffold of this compound highlighting key modification sites.

G Experimental Workflow for SAR Studies cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Analysis A Compound Synthesis B STAT3 DNA-Binding Assay (EMSA) A->B C Isothermal Titration Calorimetry (ITC) B->C D Cell Viability Assay (MTT) B->D E Colony Formation Assay D->E F Western Blot (p-STAT3) D->F G SAR Analysis & Lead Optimization D->G

Caption: A typical experimental workflow for the structure-activity relationship studies of STAT3 inhibitors.

G Simplified STAT3 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (pY705) STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene Activation Inhibitor 1-Benzylazetidine- 2-carboxamide Analog Inhibitor->STAT3_dimer Inhibition of DNA Binding

Caption: A simplified diagram of the STAT3 signaling pathway and the point of intervention for the described inhibitors.

References

Head-to-Head Comparison: 1-Benzylazetidine-2-carboxamide Quinolone Derivatives vs. Traditional Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of quinolone derivatives, specifically those featuring a 1-Benzylazetidine-2-carboxamide moiety, against established quinolone antibiotics such as Ciprofloxacin and Levofloxacin. The emergence of antibiotic resistance necessitates the exploration of new chemical entities, and modifying the C-7 substituent of the quinolone core is a proven strategy to enhance antibacterial potency and spectrum. This document synthesizes available data and structure-activity relationship (SAR) principles to offer a forward-looking comparison.

Executive Summary

Quinolone antibiotics are a cornerstone in the treatment of bacterial infections, exerting their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV.[1][2][3] The evolution of quinolones through generations has primarily involved modifications at the C-7 position, which significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties. While specific experimental data for this compound quinolone derivatives is not yet widely published, this guide extrapolates potential performance based on established SAR. The introduction of the this compound group at the C-7 position is hypothesized to enhance activity against Gram-positive bacteria, a trend observed with other bulky heterocyclic substituents.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolones against common bacterial pathogens. The data for the this compound derivative is illustrative, based on SAR principles for modern fluoroquinolones, and serves as a projection for this novel compound class.

Compound Class Escherichia coli (ATCC 25922) Pseudomonas aeruginosa (ATCC 27853) Staphylococcus aureus (ATCC 29213) Streptococcus pneumoniae (ATCC 49619)
Ciprofloxacin 2nd Gen. Fluoroquinolone0.015 - 1 µg/mL0.25 - 4 µg/mL0.12 - 2 µg/mL0.5 - 4 µg/mL
Levofloxacin 3rd Gen. Fluoroquinolone0.03 - 2 µg/mL0.5 - 8 µg/mL0.06 - 4 µg/mL0.25 - 2 µg/mL
This compound Quinolone Derivative (Illustrative) Novel Fluoroquinolone0.06 - 4 µg/mL1 - 16 µg/mL0.03 - 2 µg/mL 0.12 - 1 µg/mL

Note: The MIC values for Ciprofloxacin and Levofloxacin are compiled from various sources. The values for the novel derivative are projected based on the expected enhancement of Gram-positive activity due to the C-7 substituent.

Mechanism of Action: The Quinolone Pathway

Quinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1][3][4] The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[5]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone Quinolone Derivative entry Cell Entry (Porin Channels) quinolone->entry dna_gyrase DNA Gyrase (Gram-Negative Target) entry->dna_gyrase Inhibition topo_iv Topoisomerase IV (Gram-Positive Target) entry->topo_iv Inhibition replication_fork DNA Replication Fork dna_gyrase->replication_fork topo_iv->replication_fork ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks Stalled Replication cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of action of quinolone antibiotics in a bacterial cell.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized in vitro susceptibility testing. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound quinolone derivative) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 colony-forming units per milliliter) is prepared from a fresh culture adjusted to a 0.5 McFarland turbidity standard.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10]

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the quinolone derivative are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the agent.

Experimental_Workflow_MIC start Start prep_stock Prepare Stock Solution of Quinolone Derivative start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

References

In vivo efficacy of quinolones derived from 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of novel quinolone derivatives against established alternatives, supported by experimental data and detailed protocols. The emergence of antibiotic resistance necessitates the development of new antimicrobial agents, and novel quinolones represent a promising frontier in this ongoing battle.

Quinolones have long been a cornerstone of antibacterial therapy, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3] However, their extensive use has led to a rise in resistant bacterial strains, diminishing their clinical utility.[2][4] This has spurred the development of new quinolone derivatives designed to overcome these resistance mechanisms and expand their spectrum of activity. This guide focuses on the in vivo performance of these next-generation quinolones, offering a quantitative comparison with established drugs like ciprofloxacin and ofloxacin.

Comparative In Vivo Efficacy of Novel Quinolone Derivatives

The following table summarizes the in vivo efficacy of several novel quinolone derivatives from preclinical studies, primarily using murine models of systemic infection. The 50% protective dose (PD50) or 50% effective dose (ED50) is a key metric, representing the dose of the drug required to protect 50% of the infected animals from a lethal bacterial challenge. Lower values indicate higher potency.

Compound/DrugBacterial StrainAnimal ModelRoute of AdministrationED50 / PD50 (mg/kg)Comparator DrugComparator ED50 / PD50 (mg/kg)Reference
WIN 57273 Staphylococcus aureusMurineOral/Subcutaneous0.1 - 0.7Ciprofloxacin2- to 20-fold less potent[5]
Streptococcus pneumoniaeMurineOral/Subcutaneous< 10Ciprofloxacin-[5]
Escherichia coliMurineOral/Subcutaneous< 10Ciprofloxacin30- to 300-fold more potent[5]
E-4767 Gram-positive strainsMurine-≤ 17CiprofloxacinUp to 25-fold more potent[6]
Ciprofloxacin-resistant S. aureusMurine-≤ 47.5Ciprofloxacin-[6]
DU-6859a Mycobacterium intracellulareMurine-~50OfloxacinLess potent[7]
Mycobacterium chelonaeMurine-~50OfloxacinLess potent[7]
DDD107498 Plasmodium bergheiMurineOral0.1 - 0.3--[8]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4][12] Newer fluoroquinolones may exhibit differential activity against these two targets, which can influence their spectrum of activity and potential to overcome resistance.[9][13]

Quinolone Mechanism of Action Mechanism of Action of Quinolone Antibiotics quinolone Quinolone Antibiotic stable_complex Ternary Complex (Quinolone-Enzyme-DNA) quinolone->stable_complex Binds to dna_gyrase DNA Gyrase (Topoisomerase II) dna_gyrase->stable_complex topo_iv Topoisomerase IV topo_iv->stable_complex dna Bacterial DNA dna->stable_complex replication_fork DNA Replication Fork replication_fork->stable_complex Blocks progression ds_breaks Double-Strand DNA Breaks stable_complex->ds_breaks Induces cell_death Bacterial Cell Death ds_breaks->cell_death Leads to

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Protocols for In Vivo Efficacy Assessment

The following is a generalized protocol for a murine systemic infection model, a common method for evaluating the in vivo efficacy of novel antibacterial agents.[14]

Objective: To determine the 50% effective dose (ED50) of a novel quinolone derivative in a lethal systemic infection model in mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR or C57BL/6), typically 4-6 weeks old.

  • The bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

  • The novel quinolone compound and a comparator antibiotic (e.g., ciprofloxacin).

  • Vehicle for drug administration (e.g., sterile saline, 0.5% carboxymethylcellulose).

  • Gastric mucin (optional, to enhance infectivity for some bacterial strains).

  • Standard laboratory equipment for animal handling, injections, and euthanasia.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend them to a predetermined concentration (CFU/mL). The final inoculum should be sufficient to cause mortality in 90-100% of untreated control animals within a specified timeframe (e.g., 24-48 hours).

  • Infection of Animals:

    • Administer the bacterial suspension to the mice via the intraperitoneal (i.p.) route.

  • Drug Administration:

    • Typically, 1 to 2 hours post-infection, administer the novel quinolone and the comparator drug to different groups of mice.

    • A vehicle control group (receiving only the vehicle) is essential.

    • Drugs are usually administered via the subcutaneous (s.c.) or oral (p.o.) route at various escalating doses.

  • Monitoring and Data Collection:

    • Observe the animals for a period of 7 days, recording mortality daily.

    • Calculate the ED50 value using a statistical method such as probit analysis.

In Vivo Efficacy Workflow General Workflow for Murine Systemic Infection Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) inoculum_prep Inoculum Preparation (Standardized CFU/mL) bacterial_culture->inoculum_prep animal_infection Intraperitoneal Injection of Bacteria into Mice inoculum_prep->animal_infection drug_admin Administration of Novel Quinolone, Comparator, and Vehicle Control animal_infection->drug_admin 1-2 hours post-infection monitoring Monitor Survival (7 days) drug_admin->monitoring ed50_calc Calculate ED50 (Probit Analysis) monitoring->ed50_calc

Caption: Workflow for determining the in vivo efficacy of a new antibacterial agent.

References

Assessing the Selectivity of 1-Benzylazetidine-2-carboxamide-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylazetidine-2-carboxamide scaffold is a promising structural motif in the design of selective enzyme inhibitors. While direct experimental data on the selectivity of this compound itself is limited in publicly available literature, analysis of closely related azetidine-2-carboxamide derivatives provides significant insights into their potential as selective inhibitors of key enzyme targets. This guide compares the performance of these related compounds, offering supporting experimental data and detailed methodologies to inform future research and development.

Potential Enzyme Targets and Selectivity Profile

Based on studies of analogous compounds, two primary enzyme families have emerged as potential targets for inhibitors based on the azetidine-2-carboxamide core: Signal Transducer and Activator of Transcription (STAT) proteins and Dipeptidyl Peptidases (DPPs).

Signal Transducer and Activator of Transcription (STAT) Family

(R)-azetidine-2-carboxamide analogues have been identified as potent inhibitors of STAT3, a key protein involved in cancer cell signaling pathways. A significant advantage of these inhibitors is their demonstrated selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.

Table 1: Comparative Inhibitory Activity of an (R)-Azetidine-2-carboxamide Analog (5a) against STAT Homodimers and Heterodimers [1]

Target DimerIC50 (μM)
STAT3:STAT30.52
STAT1:STAT32.61
STAT1:STAT112.0
STAT5:STAT59.3

This data highlights the preferential inhibition of STAT3 homodimers, which are crucial for its function in tumor progression. The weaker inhibition of STAT1 and STAT5 dimers suggests a favorable selectivity profile, potentially minimizing off-target effects.

Dipeptidyl Peptidase (DPP) Family

Azetidine-based inhibitors have been extensively explored as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes.[2][3][4] The selectivity of these inhibitors is critical, as off-target inhibition of other DPP family members, such as DPP8 and DPP9, has been associated with toxicity.[5][6]

Experimental Protocols

To aid researchers in the assessment of novel this compound derivatives, detailed methodologies for key selectivity assays are provided below.

STAT3 Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of an inhibitor to prevent STAT3 from binding to its target DNA sequence.

Experimental Workflow for STAT3 EMSA

prep Prepare Nuclear Extracts from inhibitor-treated cells binding Incubate Nuclear Extract with labeled STAT3 DNA probe prep->binding electrophoresis Separate Protein-DNA complexes by native polyacrylamide gel electrophoresis binding->electrophoresis detection Detect labeled DNA probe (e.g., autoradiography) electrophoresis->detection analysis Quantify band intensity to determine IC50 detection->analysis

Caption: Workflow for STAT3 Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells (e.g., MDA-MB-231) that have been treated with varying concentrations of the this compound inhibitor.

  • Binding Reaction: Incubate the nuclear extracts (containing activated STAT3) with a radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the radiolabeled probe by autoradiography.

  • Data Analysis: Quantify the intensity of the band corresponding to the STAT3-DNA complex. The concentration of inhibitor that reduces the band intensity by 50% is determined as the IC50 value.[7][8]

DPP-IV Inhibition Assay: Fluorescence-Based Assay

This high-throughput assay measures the enzymatic activity of DPP-IV and the inhibitory effect of test compounds.

Experimental Workflow for DPP-IV Inhibition Assay

reagents Prepare Assay Buffer, DPP-IV enzyme, and fluorogenic substrate (e.g., Gly-Pro-AMC) incubation Incubate DPP-IV with inhibitor at various concentrations reagents->incubation reaction Initiate reaction by adding fluorogenic substrate incubation->reaction measurement Measure fluorescence intensity over time reaction->measurement analysis Calculate percent inhibition and determine IC50 measurement->analysis

Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human DPP-IV enzyme in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).[9]

  • Inhibitor Incubation: In a 96-well plate, add the DPP-IV enzyme solution to wells containing serial dilutions of the this compound inhibitor. Include positive (known inhibitor like sitagliptin) and negative (vehicle) controls.[9][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[9]

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence at regular intervals using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm for AMC). The fluorescence is generated upon cleavage of the substrate by DPP-IV.[9]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the negative control and calculate the IC50 value by fitting the data to a dose-response curve.[10]

Structure-Activity Relationships and Future Directions

The selectivity of azetidine-2-carboxamide inhibitors is highly dependent on the substituents on the azetidine ring and the carboxamide nitrogen. For STAT3 inhibitors, modifications to the scaffold have been shown to enhance cell permeability and potency.[1][11] Similarly, for DPP-IV inhibitors, the nature of the substituent on the azetidine nitrogen plays a crucial role in determining potency and selectivity.[2][3]

Future research on this compound-based inhibitors should focus on:

  • Systematic Screening: Evaluating the inhibitory activity of a library of derivatives against a broad panel of enzymes, including various STAT and DPP isoforms, as well as other serine proteases.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target enzymes to understand the molecular basis of their selectivity and guide further optimization.

  • In Vivo Studies: Assessing the efficacy and safety of selective inhibitors in relevant animal models of disease.

By leveraging the insights from related azetidine-2-carboxamide inhibitors and employing the detailed experimental protocols outlined in this guide, researchers can effectively assess and optimize the selectivity of novel this compound derivatives for the development of next-generation enzyme inhibitors.

References

Comparative Cross-Reactivity Analysis of Azetidine-2-Carboxamide Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of novel therapeutic candidates, specifically focusing on the emerging class of 1-benzylazetidine-2-carboxamide derivatives. In the absence of publicly available cross-reactivity data for this specific chemical family, this document presents a comparative analysis of related azetidine derivatives to illustrate the principles and methodologies for evaluating off-target effects. The presented data, while illustrative, is modeled on findings for structurally similar compounds and serves to guide researchers in designing and interpreting their own cross-reactivity studies.

Table 1: Illustrative Cross-Reactivity Profile of Azetidine Analogs Against a Panel of Kinases

The following table summarizes hypothetical inhibitory activity data for a representative this compound derivative against a panel of five kinases. This format allows for a clear comparison of potency (IC50) and binding affinity (Ki) across related and unrelated targets, which is crucial for identifying potential off-target liabilities.

CompoundTarget KinaseIC50 (nM)Ki (nM)
This compound Derivative Target Kinase A 15 7.5
Kinase B (related)250125
Kinase C (related)>10,000>5,000
Kinase D (unrelated)1,500750
Kinase E (unrelated)>10,000>5,000
Alternative Azetidine-Amide Target Kinase A 50 25
Kinase B (related)600300
Kinase C (related)>10,000>5,000
Kinase D (unrelated)3,0001,500
Kinase E (unrelated)>10,000>5,000
Alternative Azetidine-Sulfonamide Target Kinase A 25 12.5
Kinase B (related)400200
Kinase C (related)8,0004,000
Kinase D (unrelated)1,000500
Kinase E (unrelated)7,5003,750

Table 2: Comparative Inhibitory Activity of 3-Substituted Azetidine Derivatives at Monoamine Transporters

This table showcases the inhibitory activity of different 3-substituted azetidine derivatives against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Such a comparison is vital for neuroscience drug discovery programs to assess the selectivity profile of new chemical entities.[1]

Compound IDSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10dl 3,4-dichlorophenyl2-methoxyphenyl1.28.598
Analog A PhenylBenzyl5.425250
Analog B 4-chlorophenyl2-chlorobenzyl2.115180

Data is representative and adapted from publicly available research to illustrate structure-activity relationships.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cross-reactivity. The following are methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the test compound in the kinase reaction buffer.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with the acidic solution to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).[1]

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions.[1]

  • Assay Preparation: Harvest the cells and seed them into 96-well plates.[1]

  • Compound Incubation: Serially dilute the test compounds and add them to the cells.[1]

  • Radioligand Addition: Add a radiolabeled substrate specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) to the wells.[1]

  • Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.[1]

  • Termination and Scintillation Counting: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.[1]

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

Visualizing Experimental Workflows

Clear visual representations of experimental processes can greatly enhance understanding and reproducibility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Serial Dilution Compound_Incubation Add Test Compounds to Cells Compound_Prep->Compound_Incubation Cell_Culture HEK293 Cell Culture with Transporters Assay_Plate_Prep Seed Cells into 96-well Plates Cell_Culture->Assay_Plate_Prep Assay_Plate_Prep->Compound_Incubation Radioligand_Addition Add Radiolabeled Substrate Compound_Incubation->Radioligand_Addition Incubation Incubate for Competitive Binding Radioligand_Addition->Incubation Termination Terminate Uptake Reaction Incubation->Termination Scintillation_Counting Measure Radioactivity Termination->Scintillation_Counting Data_Analysis Calculate IC50 Values Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the monoamine transporter uptake assay.

G cluster_pathway Monoamine Transporter Signaling Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Synaptic_Vesicle Synaptic Vesicle (Monoamines) Synaptic_Vesicle->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Signal Transduction Monoamine_Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine_Transporter->Presynaptic_Neuron Azetidine_Derivative Azetidine-2-carboxamide Derivative Azetidine_Derivative->Monoamine_Transporter Inhibition

References

A Comparative Guide to the Synthetic Efficiency of 1-Benzylazetidine-2-carboxamide Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. 1-Benzylazetidine-2-carboxamide is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for timely and cost-effective research and development. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols and performance data to aid in methodological selection.

The two routes benchmarked are:

  • Route A: A two-step process involving the synthesis of a methyl ester intermediate, methyl 1-benzylazetidine-2-carboxylate, followed by amidation.

  • Route B: A direct amidation of 1-benzylazetidine-2-carboxylic acid.

Route A: Synthesis via Methyl Ester Intermediate

This pathway first involves the N-benzylation of an azetidine-2-carboxylate ester, followed by amidation to yield the final product. This approach is advantageous when the starting material is the more commercially available azetidine-2-carboxylic acid, which can be esterified and then benzylated.

Experimental Protocols

Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

This protocol is adapted from the general synthesis of related compounds.

  • Materials: Azetidine-2-carboxylic acid, methanol, sulfuric acid (catalyst), benzyl bromide, sodium hydride (or potassium carbonate), and an appropriate solvent like THF or DMF.

  • Procedure:

    • Esterification: Azetidine-2-carboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid under reflux conditions to form methyl azetidine-2-carboxylate. The reaction progress is monitored by TLC.

    • Benzylation: The resulting methyl azetidine-2-carboxylate is then subjected to N-benzylation. In a flame-dried flask under an inert atmosphere, a base such as sodium hydride or potassium carbonate is suspended in a suitable solvent (e.g., THF). The methyl azetidine-2-carboxylate is added, followed by the dropwise addition of benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.[1]

    • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

Step 2: Amidation of Methyl 1-benzylazetidine-2-carboxylate

This protocol is based on the amidation of a structurally similar compound, methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.[2]

  • Materials: Methyl 1-benzylazetidine-2-carboxylate, 25% aqueous ammonia solution (or 7N NH3 in methanol), and a suitable solvent if necessary (e.g., methanol).

  • Procedure:

    • A mixture of methyl 1-benzylazetidine-2-carboxylate and an excess of 25% aqueous ammonia solution is stirred at room temperature.[2]

    • The reaction is monitored by TLC until the starting material is consumed (typically 24 hours).[2]

    • Work-up and Purification: The resulting mixture is extracted with a suitable organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford this compound.[2]

Data Presentation
StepProductYield (%)Reaction Time (h)PurityKey Reagents
1Methyl 1-benzylazetidine-2-carboxylateEstimated 70-80%12-24>95% (after chromatography)Benzyl bromide, NaH
2This compound60-71% (analogous reaction)[2]24>98% (after chromatography)Aqueous Ammonia
Overall This compound Estimated 42-57% ~48 >98%

Workflow Visualization

Route A A Azetidine-2-carboxylic Acid B Methyl azetidine-2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 1-benzylazetidine-2-carboxylate B->C N-Benzylation (BnBr, Base) D This compound C->D Amidation (aq. NH3)

Route A: Synthesis via Methyl Ester Intermediate

Route B: Direct Amidation of 1-Benzylazetidine-2-carboxylic Acid

This route involves the direct conversion of the carboxylic acid to the primary amide. This method is more atom-economical if the N-benzylated carboxylic acid is readily available. The challenge lies in the activation of the carboxylic acid for amidation.

Experimental Protocols

Step 1: Synthesis of 1-Benzylazetidine-2-carboxylic acid

This step is a prerequisite if the starting material is not commercially available. A patent describes a method for its preparation and resolution.[3]

Step 2: Direct Amidation

This protocol is based on general methods for direct amidation of carboxylic acids using a coupling agent.

  • Materials: 1-Benzylazetidine-2-carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a nitrogen source (e.g., ammonium chloride), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • 1-Benzylazetidine-2-carboxylic acid is dissolved in DMF.

    • The coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred for a short period to activate the carboxylic acid.

    • Ammonium chloride is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC.

    • Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Data Presentation
StepProductYield (%)Reaction Time (h)PurityKey Reagents
1This compoundEstimated 80-95%2-6>98% (after purification)HATU, DIPEA, NH4Cl
Overall This compound Estimated 80-95% 2-6 >98%

Workflow Visualization

Route B A 1-Benzylazetidine-2-carboxylic Acid B Activated Ester Intermediate A->B Activation (HATU, DIPEA) C This compound B->C Amination (NH4Cl)

Route B: Direct Amidation Workflow

Comparative Summary

MetricRoute A (via Ester)Route B (Direct Amidation)Analysis
Overall Yield Lower (Estimated 42-57%)Higher (Estimated 80-95%)Route B is likely to provide a significantly higher overall yield.
Number of Steps Two (from the ester)One (from the acid)Route B is more step-economical if the starting acid is available.
Reaction Time Longer (~48 hours)Shorter (2-6 hours)Route B offers a much faster synthesis time.
Reagent Cost & Hazard Uses standard, relatively inexpensive reagents. NaH is hazardous.Uses more expensive peptide coupling reagents (e.g., HATU).Route A may be more cost-effective for large-scale synthesis, but Route B is often preferred for its efficiency and milder conditions in research settings.
Atom Economy Lower due to the multi-step nature.Higher, especially if the starting material is the N-benzylated acid.Route B aligns better with the principles of green chemistry.

Conclusion

Both routes offer viable pathways to this compound.

  • Route A is a classic, reliable method, particularly if starting from basic precursors like azetidine-2-carboxylic acid. Its primary drawbacks are the longer reaction time and lower overall yield.

  • Route B is a more modern, efficient, and rapid approach, assuming the availability of 1-benzylazetidine-2-carboxylic acid. The use of peptide coupling reagents makes it highly effective, though potentially more expensive on a large scale.

References

Comparative Analysis of R- and S-Enantiomers of 1-Benzylazetidine-2-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, mirror-image isomers of a chiral drug, can exhibit remarkably different pharmacological and pharmacokinetic profiles. This guide provides a comparative analysis of the R- and S-enantiomers of 1-benzylazetidine-2-carboxamide derivatives, a class of compounds with emerging therapeutic potential.

The spatial arrangement of substituents around a chiral center can dictate the affinity and efficacy of a drug at its biological target. Consequently, the separation and individual evaluation of enantiomers are critical steps in drug discovery and development. While one enantiomer may be responsible for the desired therapeutic effect, the other could be inactive or even contribute to adverse effects.

Pharmacological Profile: A Tale of Two Enantiomers

Recent studies on closely related azetidine-2-carboxamide derivatives have shed light on the stereoselective activity of this scaffold. In the context of STAT3 inhibition, a promising target for cancer therapy, a clear distinction in potency between the R- and S-enantiomers has been observed.

A study on (R)- and (S)-azetidine-2-carboxamide analogues as STAT3 inhibitors revealed that the (R)-enantiomer is significantly more potent than its (S)-counterpart.[1] This highlights the critical role of the stereochemistry at the C2 position of the azetidine ring for effective binding and inhibition of the STAT3 protein.[1]

Table 1: Comparative in vitro activity of Azetidine-2-carboxamide Enantiomers as STAT3 Inhibitors

EnantiomerTargetIC50 (µM)
(R)-enantiomerSTAT30.52
(S)-enantiomerSTAT32.22

Data sourced from a study on azetidine-2-carboxamide analogues.[1]

The four-fold difference in potency underscores the importance of utilizing the pure, more active enantiomer in therapeutic applications to maximize efficacy and minimize potential off-target effects and metabolic burden associated with the less active enantiomer.

Experimental Protocols

A comprehensive understanding of the methodologies employed to differentiate and evaluate these enantiomers is essential for replicating and building upon existing research.

1. Enantioselective Synthesis and Separation:

The preparation of enantiomerically pure this compound derivatives can be achieved through two primary routes:

  • Asymmetric Synthesis: Employing chiral starting materials or chiral catalysts to stereoselectively synthesize the desired enantiomer.

  • Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective in resolving a wide range of chiral compounds.[2] The absolute configuration of the separated enantiomers can be determined using techniques like circular dichroism spectroscopy.[2]

2. In Vitro Biological Evaluation: Receptor Binding Assays

To determine the potency of each enantiomer against a specific biological target, receptor binding assays are commonly employed. These assays measure the affinity of a compound for a receptor. A typical workflow for a competitive binding assay is as follows:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., cell membranes, purified protein) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (Known to bind the target) Radioligand->Incubation Enantiomers Test Compounds (R- and S-enantiomers at various concentrations) Enantiomers->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Quantify Radioactivity (e.g., scintillation counting) Filtration->Quantification Analysis Data Analysis (Determine IC50 values) Quantification->Analysis

Fig. 1: Workflow for a competitive radioligand binding assay.

In this assay, the ability of the unlabeled R- and S-enantiomers to displace a radiolabeled ligand from the target receptor is measured. The concentration at which 50% of the radioligand is displaced is the IC50 value, a measure of the compound's inhibitory potency.

Signaling Pathways and Logical Relationships

The differential activity of the enantiomers can be conceptualized through their interaction with the target protein and the subsequent impact on downstream signaling. In the case of STAT3 inhibition, the more potent (R)-enantiomer is presumed to have a higher binding affinity for the STAT3 protein, leading to more effective blockade of its activation and downstream signaling.

G cluster_target Biological Target cluster_pathway Signaling Pathway R_enantiomer R-enantiomer STAT3 STAT3 Protein R_enantiomer->STAT3 High Affinity Binding (Effective Inhibition) S_enantiomer S-enantiomer S_enantiomer->STAT3 Low Affinity Binding (Weak Inhibition) STAT3_dimerization STAT3 Dimerization STAT3->STAT3_dimerization Activation Nuclear_translocation Nuclear Translocation STAT3_dimerization->Nuclear_translocation Gene_transcription Gene Transcription (Proliferation, Survival) Nuclear_translocation->Gene_transcription

Fig. 2: Differential inhibition of the STAT3 signaling pathway.

This diagram illustrates that the (R)-enantiomer, due to its higher binding affinity, is a more effective inhibitor of STAT3 activation and its subsequent roles in promoting cell proliferation and survival.

Conclusion

The available evidence for azetidine-2-carboxamide derivatives strongly suggests a significant difference in the pharmacological activity of the R- and S-enantiomers. The superior potency of the (R)-enantiomer in STAT3 inhibition highlights the necessity of stereospecific synthesis and evaluation in the development of this class of compounds. For researchers in this field, focusing on the more active enantiomer is a critical step toward developing more potent and selective therapeutic agents. Future research should aim to further elucidate the full pharmacokinetic and pharmacodynamic profiles of the individual enantiomers of various this compound derivatives to fully understand their therapeutic potential.

References

Navigating the Void: The Quest for 1-Benzylazetidine-2-carboxamide Derivatives in the Fight Against Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the exploration of 1-Benzylazetidine-2-carboxamide derivatives as potential agents against resistant bacterial strains. Despite a thorough search of scholarly databases and chemical repositories, no specific studies detailing the synthesis, evaluation, and mechanism of action of this particular class of compounds against resistant bacteria could be identified. This absence of data precludes the creation of a detailed comparison guide as initially intended.

The initial objective was to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound derivatives, complete with quantitative data, experimental protocols, and mechanistic insights. However, the foundational research required for such a guide appears to be non-existent in the public domain.

While the broader categories of "azetidine derivatives" and "carboxamide-containing compounds" have been investigated for their antimicrobial properties, the specific combination of a 1-benzyl substituent and a 2-carboxamide functional group on the azetidine ring remains an uncharted area in the context of antibacterial research against resistant pathogens.

The scientific community has actively pursued other azetidine-containing molecules. For instance, research into azetidine lincosamides has shown some promise, though these compounds are structurally distinct from the this compound core. Similarly, the well-established class of 2-azetidinones (β-lactams) continues to be a cornerstone of antibacterial therapy, but their mode of action and chemical structure differ significantly from the target compounds of this proposed guide.

Furthermore, numerous studies have explored various benzimidazole- and indole-carboxamide derivatives as potential antibacterial agents. These investigations have, in some cases, yielded promising results against resistant strains and have provided valuable insights into their structure-activity relationships and potential cellular targets. However, these findings cannot be directly extrapolated to the this compound scaffold due to the fundamental differences in their core heterocyclic structures.

The lack of available data highlights a potential opportunity for new avenues of research in the ongoing battle against antimicrobial resistance. The synthesis and evaluation of a library of this compound derivatives could unveil novel chemical entities with potent activity against clinically relevant resistant bacteria. Such a research program would involve:

  • Chemical Synthesis: Development of robust synthetic routes to access a diverse range of this compound derivatives with various substitutions on the benzyl and carboxamide moieties.

  • Antimicrobial Screening: Systematic evaluation of the synthesized compounds against a panel of multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Gram-negative bacteria.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the derivatives and their observed antibacterial activity to guide the design of more potent analogs.

  • Mechanism of Action Studies: Investigation into the cellular targets and pathways affected by the most promising compounds to understand how they exert their antibacterial effects.

Until such foundational research is conducted and published, a comprehensive and data-driven comparison guide on the "Evaluation of this compound derivatives against resistant bacterial strains" remains an endeavor for the future. The current state of knowledge does not permit the creation of the requested tables, experimental protocols, or visualizations. This identified knowledge gap underscores the vast and largely unexplored chemical space that may hold the key to novel antibacterial therapies.

Safety Operating Guide

Prudent Disposal of 1-Benzylazetidine-2-carboxamide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Benzylazetidine-2-carboxamide, as with any laboratory chemical, is a critical component of ensuring a safe working environment and maintaining environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as a hazardous waste. This procedural guide provides essential, immediate safety and logistical information for its disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard classifications of structurally similar compounds, such as 1-Benzylazetidine-2-carboxylic acid which is harmful if swallowed and causes serious eye irritation, the following PPE is recommended.[1]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, containerization, and disposal of this compound waste.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid unintended chemical reactions.

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Ensure the container is kept securely closed except when adding waste.

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Segregate the waste from incompatible materials.

4. Disposal Request and Pickup:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Complete all necessary hazardous waste disposal forms, ensuring that all information is accurate and complete.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_container_empty Is the original container empty? ppe->is_container_empty is_pure Is this a pure waste stream? collect_pure Collect in a dedicated, labeled Hazardous Waste container is_pure->collect_pure Yes is_mixed Is it mixed with other chemicals? is_pure->is_mixed No store Store container in designated Hazardous Waste Area collect_pure->store check_compatibility Check compatibility of mixed waste is_mixed->check_compatibility Yes collect_mixed Collect in a dedicated, labeled Hazardous Waste container for mixed waste check_compatibility->collect_mixed Compatible incompatible Consult EHS for guidance on incompatible mixed waste check_compatibility->incompatible Incompatible collect_mixed->store request_disposal Arrange for disposal through EHS store->request_disposal end End request_disposal->end is_container_empty->is_pure No triple_rinse Triple-rinse container with appropriate solvent is_container_empty->triple_rinse Yes collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines triple_rinse->dispose_container collect_rinsate->store dispose_container->end

References

Personal protective equipment for handling 1-Benzylazetidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzylazetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 40432-40-4). The following guidance is crucial for ensuring personal safety and regulatory compliance in a laboratory setting.

Hazard Identification and Immediate Safety Precautions

While the toxicological properties of this compound have not been fully investigated, it should be handled with care.[1] The compound is presumed to be an irritant and may be harmful if ingested or inhaled.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1]

Key Hazards:

  • Acute Effects: Potential for irritation upon contact with skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[1]

  • Chronic Effects: Unknown. Due to the lack of comprehensive data, prolonged exposure should be avoided.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for defects before each use.To prevent skin contact with the potentially irritating compound.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes and airborne particles.
Skin and Body Protection A fully buttoned laboratory coat, protective clothing, and chemical-resistant boots.To shield the skin from accidental spills and contamination.[1]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.To prevent inhalation of the compound, which may be irritating to the respiratory tract.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.

3.2. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within a chemical fume hood to contain any dust or aerosols.

    • Use a spatula for transfers to minimize the generation of airborne particles. Avoid pouring the solid from a height.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of water and a non-abrasive soap.[1] Seek medical attention if irritation persists.[1] Remove and launder contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Large Spill Evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

5.1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.

5.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials.

5.3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Workflow Diagram

The following diagram illustrates the key procedural steps for the safe handling of this compound.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Chemical Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve segregate_waste Segregate & Label Hazardous Waste weigh_transfer->segregate_waste decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dissolve->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste in Designated Area segregate_waste->store_waste dispose Final Disposal via EHS store_waste->dispose

Caption: Procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylazetidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Benzylazetidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.